Pomalidomide-PEG3-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLUBRCOXPZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG3-azide: An In-Depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to the complete removal of disease-causing proteins. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.
Pomalidomide (B1683931), an immunomodulatory drug, is a potent and widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Pomalidomide-PEG3-azide is a key building block in the synthesis of CRBN-recruiting PROTACs.[3][4] It comprises the pomalidomide moiety for CRBN engagement, a three-unit polyethylene (B3416737) glycol (PEG3) linker that enhances solubility and provides spatial orientation, and a terminal azide (B81097) group for versatile and efficient conjugation to a POI ligand via "click chemistry".[3] This guide provides a comprehensive technical overview of the mechanism of action, experimental evaluation, and application of this compound in the development of novel protein degraders.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a PROTAC synthesized from this compound is to induce the formation of a ternary complex consisting of the target Protein of Interest (POI), the PROTAC itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[5] This induced proximity is the critical first step in the degradation cascade.
The process unfolds through a series of orchestrated events:
-
Ternary Complex Formation : The pomalidomide end of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[6] Simultaneously, the other end of the PROTAC, bearing the POI-specific ligand, binds to the target protein. The PEG3 linker plays a crucial role in enabling a favorable conformation for the formation of a stable and productive ternary complex.[7]
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to the POI. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released after the ubiquitination of the POI, allowing it to engage in further rounds of binding and degradation, thereby acting catalytically.
Quantitative Data on Pomalidomide-Based PROTACs with PEG Linkers
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for various pomalidomide-based PROTACs that utilize PEG linkers, demonstrating their potent degradation capabilities across different targets and cell lines.
| Target Protein | PROTAC | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| CDK6 | CP-10 | PEG1 | 2.1 | >90 | MOLM-13 |
| PTK2 | BI-3663 | PEG3 | ~30 | >80 | Various HCC |
| EGFR | Compound 16 | PEG-based | 32.9 | 96 | A549 |
| PI3Kγ/mTOR | GP262 | PEG-based | 42.23 (PI3Kγ) | 88.6 (PI3Kγ) | MDA-MB-231 |
| KRAS G12C | KP-14 | PEG-based | ~1250 | >80 | NCI-H358 |
Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[1][5][8][9][10]
Experimental Protocols
The successful development and characterization of a PROTAC derived from this compound necessitates a series of robust experimental evaluations. Below are detailed methodologies for key experiments.
Synthesis of this compound based PROTAC
The synthesis of a PROTAC using this compound typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/water or t-BuOH/water mixture)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
Add sodium ascorbate (0.3 equivalents) to the mixture.
-
Add copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC.
Western Blotting for Protein Degradation Assessment
This is the most common method to quantify the reduction in target protein levels.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the PROTAC-dependent interaction between the POI and CRBN.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest and MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against CRBN or the POI
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
Procedure:
-
Cell Treatment: Culture cells and pre-treat with MG132 (to prevent degradation of the complex) for 1-2 hours. Then, treat with the PROTAC or vehicle control for 2-4 hours.
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against CRBN (or the POI) or a control IgG overnight at 4°C.
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze by Western blot for the presence of the POI and CRBN. A band for the POI in the CRBN immunoprecipitate (and vice-versa) in the PROTAC-treated sample confirms the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.
Materials:
-
Purified recombinant POI
-
Purified recombinant CRBN/DDB1 complex
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRBN/DDB1, and the POI.
-
Initiate Reaction: Add the PROTAC (or vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, probing for the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI will be observed in the presence of a functional PROTAC.
Conclusion
This compound is a versatile and powerful chemical tool for the construction of highly potent and selective PROTACs. Its mechanism of action, centered on the recruitment of the CRBN E3 ligase to a target protein, offers a robust strategy for inducing targeted protein degradation. By understanding the intricacies of ternary complex formation, ubiquitination, and proteasomal degradation, and by employing rigorous experimental validation, researchers can effectively leverage this building block to develop novel therapeutics for a wide range of diseases, including cancer and beyond. The modularity afforded by the azide group for "click chemistry" streamlines the synthesis of PROTAC libraries, accelerating the discovery of new drug candidates.
References
- 1. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pomalidomide-amido-PEG3-C2-NH2 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Role of Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has significantly advanced the treatment landscape for relapsed and refractory multiple myeloma. Its therapeutic efficacy is rooted in its function as a molecular glue that binds to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. This interaction remodels the substrate specificity of the CRL4-CRBN complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." The primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins unleashes a cascade of downstream anti-tumor effects, including direct anti-proliferative and pro-apoptotic activity in myeloma cells, alongside potent immunomodulatory effects within the tumor microenvironment. This technical guide provides a comprehensive examination of pomalidomide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Introduction
Pomalidomide is a chemical analogue of thalidomide (B1683933) with superior anti-myeloma and immunomodulatory activities.[1][2] The groundbreaking discovery of Cereblon (CRBN) as the direct molecular target of pomalidomide and other IMiDs provided a definitive understanding of their mechanism of action.[3][4] CRBN functions as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5][6] By binding to CRBN, pomalidomide effectively "glues" the neosubstrates IKZF1 and IKZF3 to the E3 ligase complex, marking them for destruction by the proteasome.[3][7] This targeted protein degradation is central to the therapeutic effects of pomalidomide.
Mechanism of Action: A Molecular Glue
Pomalidomide's mechanism of action is a prime example of targeted protein degradation. The drug itself does not possess intrinsic inhibitory activity against its ultimate targets. Instead, it acts as a facilitator, bringing together the E3 ligase complex and specific proteins that would not otherwise interact.
The key steps are as follows:
-
Binding to Cereblon: Pomalidomide binds to a specific pocket on the Cereblon protein, which is a component of the CRL4 E3 ubiquitin ligase complex.[5][8]
-
Neosubstrate Recruitment: This binding event creates a new surface on Cereblon that is recognized by the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10]
-
Ubiquitination: The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex brings them into close proximity with the E2 ubiquitin-conjugating enzyme, leading to their polyubiquitination.[11][12]
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged neosubstrates.[7]
The degradation of Ikaros and Aiolos, which are critical for B-cell development and survival, leads to downstream effects including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in myeloma cell apoptosis.[3][4]
Signaling Pathway Diagram
Quantitative Data
The binding affinity of pomalidomide to Cereblon and its efficacy in inducing the degradation of neosubstrates are critical parameters for its therapeutic activity. The following tables summarize key quantitative data from various studies.
Table 1: Pomalidomide Binding Affinities for Cereblon
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[8] | ~1.2 µM[13], ~2 µM[13], ~3 µM[13] | Competitive Titration[8], Competitive Binding Assay[13] |
| Lenalidomide (B1683929) | ~178 nM[8] | - | Competitive Titration[8] |
| Thalidomide | ~250 nM[8] | - | Competitive Titration[8] |
Table 2: Pomalidomide Dose-Response in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Assay |
| MM.1S | 1 | Cell Viability[14] |
| RPMI-8226 | 1 | Cell Viability[14] |
| U266 | 1 | Cell Viability[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of pomalidomide with the Cereblon E3 ligase complex and its downstream effects.
Cereblon Binding Assay (Competitive Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the CRBN-DDB1 complex.
-
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Pomalidomide (and other test compounds)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of pomalidomide and other test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with Assay Buffer only for "no inhibitor" and "no enzyme" controls.
-
Add a constant concentration of the fluorescently labeled thalidomide probe to all wells except the "no probe" control.
-
Add a constant concentration of the CRBN-DDB1 complex to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a cell-free system to directly assess pomalidomide-induced ubiquitination of a neosubstrate.[11]
-
Materials:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D3)
-
Recombinant CRL4-CRBN Complex
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT
-
Pomalidomide (dissolved in DMSO)
-
SDS-PAGE sample buffer
-
-
Procedure:
-
On ice, prepare a master mix containing E1, E2, CRL4-CRBN complex, IKZF1, and ubiquitin in Ubiquitination Reaction Buffer.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add pomalidomide to the desired final concentration (e.g., a range from 0.1 to 10 µM). Include a DMSO vehicle control.
-
Initiate the reactions by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-IKZF1 antibody. A ladder of higher molecular weight bands indicates polyubiquitination.[11]
-
Workflow for In Vitro Ubiquitination Assay
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to capture and detect the pomalidomide-dependent interaction between Cereblon and its neosubstrates in cells.[10][15]
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Pomalidomide
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Anti-CRBN antibody for immunoprecipitation
-
Anti-IKZF1 or Anti-Aiolos antibody for Western blotting
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
-
Procedure:
-
Culture MM.1S cells and treat with pomalidomide (e.g., 1 µM) or DMSO for 4-6 hours.
-
Harvest and lyse the cells in ice-cold Cell Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for an additional 2-4 hours to capture the immune complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for IKZF1 or Aiolos. The presence of these proteins in the pomalidomide-treated sample, but not in the DMSO control, indicates the formation of the ternary complex.[15]
-
Conclusion
Pomalidomide's role as a Cereblon E3 ligase ligand represents a paradigm shift in cancer therapy, moving beyond simple enzyme inhibition to the targeted degradation of disease-driving proteins. Its ability to act as a molecular glue, redirecting the cellular ubiquitination machinery to degrade the key transcription factors Ikaros and Aiolos, is the cornerstone of its potent anti-myeloma activity. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel protein-degrading therapeutics and for optimizing the clinical use of pomalidomide. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Upon co-opting the E3 ligase, the PROTAC forms a ternary complex with the POI, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy and drug-like properties.[2] The linker's length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the molecule's cellular permeability, solubility, and pharmacokinetics.[1][3] Among the various linker chemistries, those based on polyethylene (B3416737) glycol (PEG) have become one of the most common motifs due to their unique and highly advantageous properties.[4][5][6] This guide provides an in-depth examination of the multifaceted functions of PEG linkers in PROTAC design.
Core Functions of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These characteristics are instrumental in overcoming several key challenges in PROTAC development.
Enhancing Aqueous Solubility
A primary obstacle in PROTAC design is their tendency to be large, complex molecules that often fall "beyond the Rule of Five," leading to poor aqueous solubility.[2][7][8] This low solubility can hinder formulation, reduce bioavailability, and complicate in vitro assays.[8] PEG linkers directly address this issue. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and significantly increasing its water solubility.[2][4][9][] This enhancement is crucial for improving a PROTAC's absorption and overall pharmacokinetic profile.[2][4]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can reduce passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG chains offers a compensatory advantage.[2][9] Compared to rigid alkyl chains, flexible PEG linkers can allow the PROTAC to adopt folded conformations.[2] This conformational adaptability can shield the PROTAC's total polar surface area, creating a more compact, transiently lipophilic structure that is better able to traverse the cell membrane.[2] However, an optimal balance must be struck, as excessively long PEG chains can increase the polar surface area to a point where cell permeability is negatively impacted.[]
Optimizing Ternary Complex Formation
The linker's length and flexibility are paramount for the successful formation of a productive ternary complex.[11] An optimal linker length is required to correctly orient the POI and E3 ligase, facilitating efficient ubiquitin transfer.[11] A linker that is too short may cause steric hindrance, preventing complex formation, while one that is too long might lead to unproductive binding geometries.
PEG linkers offer a distinct advantage here, acting as "conformational shock absorbers" that allow the two ligands to independently find their most favorable orientations for binding.[] The flexibility of the PEG chain provides the necessary degrees of freedom for the system to achieve a stable and active conformation.[6] Furthermore, structural studies have revealed that the linker is not merely a passive tether; it can form direct interactions with both the target protein and the E3 ligase, contributing to the stability of the ternary complex.[13] The ease with which the length of PEG linkers can be systematically modified allows for empirical optimization of degradation efficiency.[3][5]
Impact on Metabolic Stability
While offering numerous advantages, PEG linkers can sometimes exhibit lower metabolic stability compared to more rigid alkyl-based linkers.[1] The ether bonds within the PEG chain can be subject to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes, leading to O-dealkylation reactions.[] However, linker design is a multi-parameter optimization problem; introducing more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings within or alongside PEG segments can enhance metabolic stability.[1][] Ultimately, the metabolic fate of a PROTAC cannot be predicted solely from its constituent parts; the entire molecule, including the linker, must be evaluated.[][15]
Caption: A typical workflow for the design and evaluation of PROTACs.
Metabolic Stability Assay
Principle: This assay evaluates the susceptibility of a PROTAC to metabolic enzymes, typically using liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II metabolism). Cryopreserved human hepatocytes are considered the "gold standard" for early screening.[15]
Materials:
-
Cryopreserved human hepatocytes or liver microsomes
-
Incubation medium (e.g., Williams' Medium E for hepatocytes)
-
NADPH (for microsome assays)
-
PROTAC compound and control compounds (one stable, one unstable)
-
96-well plates
-
Acetonitrile (B52724) (or other organic solvent) for reaction quenching
-
LC-MS/MS system
Methodology:
-
Prepare Reagents: Thaw hepatocytes or microsomes according to the supplier's protocol. Prepare the PROTAC solution in the incubation medium.
-
Initiate Reaction: Pre-warm the hepatocyte/microsome suspension at 37°C. Add the PROTAC solution to initiate the metabolic reaction. For microsome assays, the reaction is typically started by adding NADPH.
-
Time-Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to a well containing a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent PROTAC compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Principle: SPR is a powerful biophysical technique used to measure the kinetics (on- and off-rates) and affinity of molecular interactions in real-time. For PROTACs, it can directly measure the formation and stability of the ternary complex, providing crucial insights that correlate well with cellular degradation.[16][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA chip for His-tagged proteins)
-
Purified E3 ligase (e.g., VHL complex) and POI (e.g., BRD4)
-
PROTAC compound
-
Immobilization reagents and running buffer
-
Regeneration solution
Methodology:
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface at a suitable density.[16][18]
-
Binary Interaction Analysis (Control):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary PROTAC-E3 interaction affinity (KD).
-
Separately, inject a series of concentrations of the POI over the surface to confirm there is no direct interaction with the E3 ligase in the absence of the PROTAC.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these pre-mixed solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the binding of the POI-PROTAC complex to the surface.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 binding) to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD) for the ternary complex.
-
Cooperativity (α): Calculate the cooperativity factor by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD of the POI-PROTAC complex for the E3 ligase. An α > 1 indicates positive cooperativity, meaning the presence of the POI enhances the binding of the PROTAC to the E3 ligase.[18]
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 13. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
An In-Depth Technical Guide to Click Chemistry for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Click Chemistry
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.
The synthesis of these intricate molecules presents unique challenges. "Click chemistry," a concept introduced by K. Barry Sharpless, offers a powerful solution.[3][] It describes a class of reactions that are rapid, efficient, and highly specific, proceeding under mild, biocompatible conditions with minimal byproducts.[3][] For PROTAC synthesis, click chemistry provides a modular and reliable method for conjugating the POI ligand, the E3 ligase ligand, and the linker, significantly accelerating the development and optimization of these novel therapeutics.[2][]
This guide provides a comprehensive overview of the application of click chemistry in PROTAC synthesis, focusing on the most prevalent methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize key concepts and workflows.
Core Click Chemistry Reactions in PROTAC Synthesis
The foundation of click chemistry in PROTAC development lies in the formation of a stable triazole linkage between two molecular components. This is primarily achieved through two highly efficient reactions:
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction, involving the reaction between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole.[] Its advantages include very fast reaction rates and high yields.[6][7] However, the requirement of a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.[8]
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[9][10] This makes SPAAC highly biocompatible and suitable for applications in living systems.[11] While generally slower than CuAAC, the reaction rates of SPAAC are still sufficiently high for efficient bioconjugation.[6][12]
Quantitative Comparison of Click Chemistry Reactions for PROTAC Synthesis
The choice between CuAAC and SPAAC for PROTAC synthesis depends on the specific requirements of the application, such as the need for biocompatibility and the desired reaction speed. The following table provides a comparative overview of these two key click chemistry reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Reaction Rate | Very Fast (10 to 104 M-1s-1)[7] | Fast (dependent on cyclooctyne strain)[12] |
| Biocompatibility | Limited by copper cytotoxicity[8] | High, suitable for in vivo applications[11] |
| Yields | Typically high to quantitative[13] | Generally high |
| Byproducts | Minimal | Minimal |
| Typical Application | PROTAC library synthesis, in vitro conjugation | In-cell and in vivo PROTAC assembly (CLIPTACs), bioconjugation |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for the two primary click chemistry reactions used in PROTAC synthesis.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the conjugation of an alkyne-functionalized warhead (targeting the POI) to an azide-functionalized E3 ligase ligand-linker construct.
Materials:
-
Alkyne-functionalized warhead
-
Azide-functionalized E3 ligase ligand-linker
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 200 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)
-
Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand-linker in the chosen solvent to a final concentration of approximately 10-50 mM.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-functionalized component.
-
Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the alkyne-functionalized component.
-
Add the THPTA ligand solution to the reaction mixture (typically 2 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (typically 25 equivalents relative to the azide).[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).[14]
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC product by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis
This protocol outlines the conjugation of a DBCO-functionalized warhead to an azide-functionalized E3 ligase ligand-linker construct.
Materials:
-
DBCO-functionalized warhead
-
Azide-functionalized E3 ligase ligand-linker
-
Solvent (e.g., anhydrous DMSO or DMF)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a clean, dry reaction vial, combine equimolar amounts of the DBCO-functionalized and azide-functionalized components.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 4-12 hours.[10] The reaction progress can be monitored by LC-MS by observing the consumption of the starting materials.
-
-
Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable solvent and purify the final PROTAC product by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.
-
Data Presentation: Cell Permeability of PROTACs
A significant challenge in PROTAC development is achieving adequate cell permeability due to their high molecular weight.[15] Click chemistry, particularly through the in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy, can address this by allowing the PROTAC to be assembled intracellularly from smaller, more permeable precursors.[15][16]
| PROTAC/Precursor | Synthesis Method | Target | Cell Permeability (PAMPA, Pe x 10-6 cm/s) | Reference |
| JQ1-CLIPTAC precursors | SPAAC (in-cell) | BRD4 | Higher than pre-formed PROTAC | [15][16] |
| Pre-formed JQ1-CLIPTAC | SPAAC (in vitro) | BRD4 | Low | [15] |
| MZ1 (VHL-based) | Traditional Amide | BRD4 | 0.6 | [17] |
| AT1 (VHL-based) | Traditional Amide | BRD4 | 0.006 | [17] |
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis via Click Chemistry
This diagram outlines the modular approach to PROTAC synthesis using click chemistry.
Caption: Modular workflow for PROTAC synthesis using click chemistry.
Signaling Pathways Targeted by PROTACs
Click chemistry-synthesized PROTACs have been successfully employed to target key proteins in various disease-related signaling pathways. Here, we visualize the impact of PROTAC-mediated degradation on two prominent cancer targets: BRD4 and BTK.
BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is a critical regulator of gene expression, and its dysregulation is implicated in numerous cancers.[18] PROTACs targeting BRD4 lead to its degradation and the subsequent downregulation of key oncogenes like c-Myc.[19][20]
Caption: BRD4 signaling pathway and its disruption by a PROTAC.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cell malignancies.[21][22] PROTAC-mediated degradation of BTK effectively inhibits this pathway.[22][23]
Caption: BTK signaling pathway and its inhibition by a PROTAC.
Conclusion
Click chemistry has become an indispensable tool in the development of PROTACs, offering a modular, efficient, and robust method for their synthesis. The choice between CuAAC and SPAAC allows for flexibility in experimental design, catering to both in vitro library screening and in vivo applications. The ability to rapidly synthesize and evaluate diverse PROTAC libraries accelerates the optimization of linker length and composition, which are critical for achieving potent and selective protein degradation. As the field of targeted protein degradation continues to expand, the application of click chemistry will undoubtedly play a pivotal role in the discovery of novel therapeutics for a wide range of diseases.
References
- 1. Intrinsic signaling pathways modulate targeted protein degradation [ideas.repec.org]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Pomalidomide-PEG3-azide for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Pomalidomide-PEG3-azide, a key chemical tool in the field of targeted protein degradation (TPD). It details the fundamental principles of its mechanism of action, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used to validate its function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and development of novel therapeutics based on induced protein degradation.
Introduction to Targeted Protein Degradation and this compound
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD offers the potential for a more profound and durable therapeutic effect by removing the target protein entirely.[3]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[3] They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][5][6] this compound is a derivative of pomalidomide designed as a versatile building block for PROTAC synthesis.[7][8][9][10] It incorporates the pomalidomide moiety for CRBN recruitment, a three-unit polyethylene (B3416737) glycol (PEG3) spacer to provide solubility and appropriate length, and a terminal azide (B81097) group for facile conjugation to a POI ligand via "click chemistry".[7][8][10][11][12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₆N₆O₈ | [7] |
| Molecular Weight | 502.5 g/mol | [7] |
| Appearance | Powder | [8][9] |
| Solubility | Soluble in DCM, DMF, ACN | [7] |
| Storage | -20°C | [7] |
| Functional Group | Azide | [8][9] |
Mechanism of Action: The Ubiquitin-Proteasome System
The mechanism of action of a pomalidomide-based PROTAC relies on hijacking the ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-CRBN).[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin (B1169507) chain. This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides.[3] The PROTAC molecule is released and can participate in further rounds of degradation.[3]
Quantitative Data in Targeted Protein Degradation
The efficacy of a PROTAC is assessed by several quantitative parameters, including its binding affinity to the E3 ligase and the target protein, its ability to induce degradation (DC₅₀), and the maximum extent of degradation (Dₘₐₓ).
Table 2: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) | Assay Method | Reference(s) |
| Pomalidomide | ~157 nM | Competitive Titration | [4][13] |
| Pomalidomide | 12.5 µM | Isothermal Titration Calorimetry (ITC) | [14] |
| Pomalidomide | 2.1 µM (Ki) | Fluorescence Resonance Energy Transfer (FRET) | [14] |
| Lenalidomide | ~178 - 640 nM | Competitive Titration | [6][13] |
| Thalidomide (B1683933) | ~250 nM | Competitive Titration | [6][13] |
Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used.
Table 3: Representative Degradation Data for Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| Compound 16 | EGFRWT | A549 | 32.9 | 96 | [15] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [16] |
| PROTAC171 | BCL-XL | MOLT-4 | 63 | 90.8 | [] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [18] |
Note: This data is for representative pomalidomide-based PROTACs and not specifically for PROTACs synthesized using this compound. The performance of a PROTAC is highly dependent on the target protein, the target-binding ligand, the linker, and the cellular context.
Experimental Protocols
The development and validation of a pomalidomide-based PROTAC involves a series of in vitro and cell-based assays.
PROTAC Synthesis via Click Chemistry
This compound is designed for easy conjugation to a target protein ligand using click chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol Outline:
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized POI ligand and this compound in a suitable solvent (e.g., DMF or a mixture of t-BuOH and water).
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.[19]
-
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of the target protein.[1][20][21]
Protocol Outline:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[22]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[1][20]
-
Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[18]
-
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in real-time.[24][25][26][27][28]
Protocol Outline:
-
Cell Transfection:
-
Cell Plating and Labeling:
-
Plate the transfected cells in a white, 384-well plate.[26]
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells.
-
-
PROTAC Treatment:
-
Add serial dilutions of the PROTAC to the cells.
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate (donor).
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.[24]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.[24]
-
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay to quantify ternary complex formation.[8][29][30][31][32]
Protocol Outline:
-
Reagent Preparation:
-
Use purified, tagged proteins: for example, GST-tagged POI and His-tagged CRBN/DDB1 complex.
-
Prepare a detection mix containing a terbium-labeled anti-GST antibody (donor) and an Alexa Fluor 488-labeled anti-His antibody (acceptor).[8]
-
-
Assay Plate Setup:
-
In a 384-well plate, add the purified POI and CRBN/DDB1 proteins.
-
Add serial dilutions of the PROTAC.
-
-
Incubation and Signal Detection:
-
Add the antibody detection mix.
-
Incubate the plate at room temperature to allow complex formation.
-
Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC₅₀ of ternary complex formation.[8]
-
Quantitative Proteomics for On- and Off-Target Analysis
Mass spectrometry-based quantitative proteomics provides an unbiased, proteome-wide view of a PROTAC's effects, allowing for the simultaneous assessment of on-target degradation and potential off-target liabilities.[23][33][34][35][36][37]
Protocol Outline (TMT-based Workflow):
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a specific concentration and for a defined time. Include a vehicle control.[23]
-
-
Protein Extraction and Digestion:
-
Lyse the cells, extract proteins, and quantify the protein concentration.[23]
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from different conditions with isobaric TMT reagents.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample by liquid chromatography.
-
Analyze the fractions by tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different samples using specialized software.
-
Determine the extent of degradation for the target protein and any other proteins in the proteome.[34]
-
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs that recruit the E3 ubiquitin ligase Cereblon. Its well-defined structure and the inclusion of a PEG linker and an azide handle for click chemistry facilitate the rapid and efficient generation of PROTAC libraries for targeted protein degradation studies. A thorough understanding of the underlying biology of the ubiquitin-proteasome system, coupled with rigorous experimental validation using the assays outlined in this guide, is essential for the successful development of novel and effective protein-degrading therapeutics. This guide provides a foundational framework of the core principles, quantitative data, and experimental methodologies to aid researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 2267306-15-8 [sigmaaldrich.com]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 29. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. | Broad Institute [broadinstitute.org]
- 30. researchgate.net [researchgate.net]
- 31. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. Protein Degrader [proteomics.com]
- 34. benchchem.com [benchchem.com]
- 35. documents.thermofisher.com [documents.thermofisher.com]
- 36. sapient.bio [sapient.bio]
- 37. Targeted Protein Degradation | Biognosys [biognosys.com]
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a fundamental cellular machinery responsible for the regulated degradation of intracellular proteins. This intricate process maintains cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins, thereby playing a crucial role in a myriad of cellular functions, including cell cycle progression, signal transduction, and immune responses.[1][2][3] The advent of Proteolysis-Targeting Chimeras (PROTACs) has harnessed the power of the UPS for therapeutic benefit. PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural degradation machinery to selectively eliminate disease-causing proteins.[1][2][4][5] This technical guide provides a comprehensive overview of the UPS in the context of PROTAC activity, detailing the underlying mechanisms, quantitative analysis of degradation, and key experimental protocols.
The Ubiquitin-Proteasome System (UPS)
The UPS-mediated degradation of a target protein is a two-step process: ubiquitination and proteasomal degradation.
1. Ubiquitination: The "Kiss of Death"
Ubiquitination is the process of covalently attaching one or more ubiquitin (Ub) molecules, a small 76-amino acid regulatory protein, to a substrate protein. This process is carried out by a sequential enzymatic cascade involving three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates the C-terminus of ubiquitin, forming a high-energy thioester bond.[2]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to the active site cysteine of an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase is the substrate recognition component of the system. It specifically binds to both the E2-ubiquitin conjugate and the target protein, facilitating the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein.[2] The human genome encodes for over 600 E3 ligases, providing a vast landscape for selective protein targeting.
This process can be repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the proteasome.
2. The 26S Proteasome: The Cellular Recycling Plant
The 26S proteasome is a large, multi-subunit protease complex responsible for degrading polyubiquitinated proteins. It is composed of a 20S core particle (CP), which contains the proteolytic active sites, and one or two 19S regulatory particles (RP) that cap the ends of the core particle. The 19S RP is responsible for recognizing and binding to the polyubiquitin chain, deubiquitinating the substrate, and unfolding and translocating the protein into the 20S core for degradation into small peptides.[2]
PROTAC Mechanism of Action: Hijacking the UPS
PROTACs are designed to exploit the UPS for targeted protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[1][2][4][5]
The mechanism of action of a PROTAC can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[1][2][4][5] The stability and conformation of this ternary complex are critical determinants of the efficiency of subsequent degradation.
-
Proximity-Induced Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E2-ubiquitin-loaded E3 ligase. This proximity-induced event facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.
-
Polyubiquitination: The process is repeated, leading to the formation of a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.[2]
Diagram of the PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Analysis of PROTAC Activity
The efficiency of a PROTAC is typically characterized by two key parameters: DC50 and Dmax.
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to induce 50% of the maximal degradation of the target protein.[6][7][8] A lower DC50 value indicates a more potent PROTAC.
-
Dmax (maximum degradation): The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[6][7][8]
These parameters are determined by performing dose-response experiments where cells are treated with increasing concentrations of the PROTAC, and the levels of the target protein are quantified.
Table 1: Quantitative Degradation Data for Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1, < 5 | Not Reported | [6] |
| MZ1 | BRD4 | VHL | H661, H838 | 8, 23 | >90 at 100 nM | [6] |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported | [6] |
| PROTAC 1 | BRD4 | CRBN | Burkitt's Lymphoma (BL) | < 1 | Not Reported | [9] |
| PROTAC 8 | BRD4 | Not specified | AR-positive prostate cancer | sub-nanomolar | > 99 | [9] |
| Compound 34 | BRD4 | CRBN | MDA-MB-231 | 60 | Not Reported | [10] |
| Compound 37 | BRD4 | CRBN | MDA-MB-231 | 62 | Not Reported | [10] |
| NC-1 | BTK | Not specified | Mino | 2.2 | 97 | [3] |
| ARV-766 | AR | Not specified | VCaP (wild type) | < 1 | > 90 | [11] |
| JPS014 (7) | HDAC1, HDAC3 | VHL | HCT116 | 910, 640 | Not Reported | [12] |
| JPS016 (9) | HDAC1, HDAC3 | VHL | HCT116 | 550, 530 | Not Reported | [12] |
| JPS036 (22) | HDAC3 | VHL | HCT116 | 440 | 77 | [12] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and assay method used.
Key Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the activity of PROTACs.
Diagram of the Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for evaluating PROTACs.
Protein Degradation Assays
These assays are used to quantify the reduction in the levels of the target protein following PROTAC treatment.
a. Western Blot
A semi-quantitative method to detect the amount of a specific protein in a sample.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein and a loading control.[13][14]
-
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time.[13][14]
-
Protein Quantification: Determine the total protein concentration in each lysate.[13][14]
-
SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a membrane.[13][14]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[13][14]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[13][14]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[7][13]
-
b. HiBiT Assay
A sensitive, quantitative, and high-throughput bioluminescent assay for measuring protein levels in live cells.
-
Principle: The target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.[15][16][17]
-
Methodology:
-
Cell Line Generation: Create a stable cell line with the HiBiT tag knocked into the endogenous locus of the target protein.[15][16][17]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with PROTACs.[15][16]
-
Luminescence Measurement: At desired time points, add a lytic reagent containing LgBiT and a substrate, and measure the luminescence.[15][16] For kinetic measurements in live cells, a cell-permeable substrate is used.[15]
-
Data Analysis: Normalize the luminescent signal to a vehicle control to determine the percentage of protein degradation and calculate DC50 and Dmax.[15][16][17]
-
Ternary Complex Formation Assays
These assays are used to confirm that the PROTAC is able to bring the POI and the E3 ligase together.
a. NanoBRET™ Assay
A live-cell assay that measures protein-protein interactions using bioluminescence resonance energy transfer (BRET).
-
Principle: The target protein is fused to NanoLuc® luciferase (the BRET donor), and the E3 ligase is fused to HaloTag® labeled with a fluorescent ligand (the BRET acceptor). If the PROTAC induces the formation of a ternary complex, the donor and acceptor are brought into close proximity, resulting in energy transfer and a BRET signal.[18][19]
-
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc-POI and HaloTag-E3 ligase fusion proteins.[18]
-
Cell Treatment: Treat the transfected cells with the PROTAC.[18]
-
Reagent Addition: Add the NanoBRET™ detection reagent containing the NanoLuc® substrate and the HaloTag® ligand.[18]
-
Signal Measurement: Measure the donor and acceptor emission signals.[18]
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[18]
-
b. Surface Plasmon Resonance (SPR)
A label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
-
Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. The binding of the PROTAC and the POI to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response.[20][21][22][23][24]
-
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[22]
-
Binary Interaction Analysis: Inject the PROTAC alone over the sensor surface to measure its binding to the immobilized E3 ligase.[21][22]
-
Ternary Interaction Analysis: Inject a pre-incubated mixture of the PROTAC and the POI over the sensor surface to measure the formation of the ternary complex.[20][22]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.[20][22]
-
Ubiquitination Assays
These assays are used to directly measure the PROTAC-mediated ubiquitination of the target protein.
a. In Vitro Ubiquitination Assay
A reconstituted biochemical assay that measures the ubiquitination of the POI in a test tube.
-
Principle: Purified E1, E2, E3 ligase, ubiquitin, ATP, and the POI are incubated with the PROTAC. The ubiquitination of the POI is then detected by Western blot.[1][25]
-
Methodology:
-
Reaction Setup: Combine the purified components in a reaction buffer.[1]
-
Initiate Reaction: Add ATP to start the ubiquitination reaction and incubate at 37°C.[1][25]
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI to detect the appearance of higher molecular weight ubiquitinated species.[1]
-
b. Cellular Ubiquitination Assay (IP-Western)
This assay detects the ubiquitination of the target protein in a cellular context.
-
Principle: Cells are treated with a PROTAC and a proteasome inhibitor (to allow the accumulation of ubiquitinated proteins). The target protein is then immunoprecipitated from the cell lysate, and the ubiquitinated forms are detected by Western blot using an anti-ubiquitin antibody.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull it down.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated POI.
-
Selectivity Profiling
Quantitative Mass Spectrometry-based Proteomics
This powerful technique is used to assess the selectivity of a PROTAC by quantifying changes in the entire cellular proteome upon PROTAC treatment.
-
Principle: Cells are treated with the PROTAC or a vehicle control. The proteomes are then extracted, digested into peptides, labeled with isobaric tags (e.g., TMT), and analyzed by mass spectrometry.[26][27][28]
-
Methodology:
-
Cell Treatment and Lysis: Treat cells and extract the proteome.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify the intended target and any off-target proteins that are degraded.[26]
-
Conclusion
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its exploitation by PROTAC technology has opened up new avenues for therapeutic intervention. A thorough understanding of the UPS and the mechanism of PROTAC action is essential for the rational design and development of effective and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of PROTACs, from initial in vitro validation to detailed cellular and proteome-wide analysis. As the field of targeted protein degradation continues to evolve, a deep appreciation of the intricate interplay between PROTACs and the ubiquitin-proteasome system will be paramount for realizing the full therapeutic potential of this exciting modality.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. jove.com [jove.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. selvita.com [selvita.com]
- 20. aragen.com [aragen.com]
- 21. o2hdiscovery.co [o2hdiscovery.co]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 27. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protein Degrader [proteomics.com]
Pomalidomide-PEG3-azide: A Comprehensive Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] Pomalidomide (B1683931), an immunomodulatory drug, has been widely adopted as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[3][4]
This technical guide focuses on Pomalidomide-PEG3-azide, a versatile building block for the synthesis of pomalidomide-based PROTACs. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) linker enhances solubility and provides spatial separation between the E3 ligase and the target protein, while the terminal azide (B81097) group enables facile and efficient conjugation to a POI ligand via "click chemistry."[5][6] This document provides an in-depth overview of the synthesis, chemical properties, and application of this compound in PROTAC development, complete with detailed experimental protocols and quantitative data to guide researchers in this exciting field.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for its effective use in PROTAC synthesis and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₄N₆O₈ | [7] |
| Molecular Weight | 488.45 g/mol | [7] |
| CAS Number | 2267306-15-8 | [7] |
| Appearance | Powder | [8] |
| Purity | Typically ≥95% | [7] |
| Solubility | Soluble in DCM, DMF, ACN | [9] |
| Storage Temperature | -20°C | [9] |
| Functional Groups | Pomalidomide (CRBN ligand), PEG3 linker, Azide | [5] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting from a pomalidomide precursor. While specific, detailed protocols for this exact molecule are proprietary to commercial suppliers, the general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a bifunctional amine-PEG3-azide linker.
General Synthetic Scheme:
A detailed, step-by-step protocol for a similar compound, Pomalidomide-C5-azide, provides a representative example of the synthetic methodology.[10]
Experimental Protocol: Synthesis of a Pomalidomide-Linker-Azide Conjugate (Representative)
Step 1: Installation of the Linker
-
To a solution of 4-fluorothalidomide (1.0 eq) in a suitable solvent such as DMSO, add the amine-linker-azide (e.g., 1-amino-11-azido-3,6,9-trioxaundecane (B1666428) for a PEG3 linker) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-130°C) for several hours to overnight.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
Step 2: Purification
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure this compound.[10]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in PROTAC Development: Click Chemistry
This compound is a valuable building block for PROTAC synthesis due to its terminal azide group, which allows for facile conjugation to a target protein ligand functionalized with an alkyne via "click chemistry."[8] This reaction is highly efficient, specific, and biocompatible. The two primary methods for this conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used method for forming a stable triazole linkage.[15]
Experimental Protocol: CuAAC Conjugation
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
A copper ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended)
-
Solvent (e.g., DMSO/water or t-BuOH/water mixture)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and this compound (1.05 eq) in a suitable solvent system.[8]
-
Add the copper ligand (if used) followed by the copper(II) sulfate solution (0.1-0.5 eq).[15]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0-5.0 eq).[15]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using preparative HPLC or silica gel chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it particularly suitable for biological applications where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[14][]
Experimental Protocol: SPAAC Conjugation
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO)-functionalized target protein ligand
-
Compatible solvent (e.g., DMSO, DMF, or a biological buffer)
Procedure:
-
Prepare stock solutions of this compound and the strained alkyne-functionalized ligand in a compatible solvent.[14]
-
In a reaction vial, combine the solution of the strained alkyne-functionalized ligand with the this compound solution (typically a 1.5 to 5-fold molar excess of the azide is used).[14]
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can range from 1 to 24 hours.[17]
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting PROTAC using preparative HPLC or other suitable chromatographic techniques.
PROTAC Mechanism of Action and Experimental Validation
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[18]
The validation of a newly synthesized PROTAC involves a series of experiments to confirm its mechanism of action and quantify its efficacy.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The purpose of the azide group for bioconjugation reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical biology and drug development, the ability to selectively and efficiently label biomolecules is paramount. This has led to the rise of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] At the heart of many of these powerful techniques lies a small, yet remarkably versatile functional group: the azide (B81097) (-N₃). This guide provides a comprehensive technical overview of the azide group's central role in bioconjugation, detailing its unique reactivity, the key ligation chemistries it enables, and practical considerations for its application.
The azide group's utility stems from a combination of desirable characteristics. It is small, which minimizes perturbation of a biomolecule's structure and function.[2][3] Furthermore, it is metabolically stable and virtually absent from most biological systems, ensuring that it remains a unique and selectively reactive handle.[2][4] These features have made the azide the most versatile bioorthogonal chemical reporter, enabling the tagging and study of a wide array of biomolecules, including proteins, glycans, lipids, and nucleic acids.[1][5]
This guide will delve into the three primary bioconjugation reactions that exploit the unique reactivity of the azide group: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore the mechanisms of these reactions, present quantitative data to facilitate comparison, and provide detailed experimental protocols for their implementation.
Core Bioconjugation Reactions Involving Azides
The azide group's unique electronic structure makes it an excellent partner for several highly selective and efficient chemical reactions. These reactions form the basis of modern bioconjugation strategies.
The Staudinger Ligation
The Staudinger ligation was one of the first bioorthogonal reactions to be developed and is based on the classic Staudinger reaction between an azide and a phosphine (B1218219).[6][7] In the modified ligation reaction, a specifically engineered phosphine reagent reacts with an azide to form a stable amide bond.[8][9]
Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis to yield the final amide-linked conjugate and a phosphine oxide byproduct.[1] The key innovation of the ligation variant was the incorporation of an electrophilic trap on the phosphine, which intercepts the aza-ylide to facilitate amide bond formation.[8]
Advantages:
-
Biocompatibility: The reaction proceeds under physiological conditions without the need for a cytotoxic metal catalyst.[6]
-
Selectivity: Both azides and phosphines are abiotic, meaning they do not have reactive counterparts in biological systems, ensuring high selectivity.[1][2]
Limitations:
-
Slow Kinetics: The Staudinger ligation generally exhibits slower reaction rates compared to click chemistry alternatives.[8]
-
Oxidation of Phosphines: The phosphine reagents can be susceptible to air oxidation, which can reduce reaction efficiency.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[10][11] The reaction is catalyzed by copper(I) ions and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[12]
Mechanism: The currently accepted mechanism involves the formation of a copper(I)-acetylide intermediate.[13][14] The azide then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper-containing intermediate, which then collapses to the stable triazole product, regenerating the copper(I) catalyst.[12][]
Advantages:
-
Exceptional Kinetics: CuAAC reactions are extremely fast, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[10][13]
-
High Yield and Specificity: The reaction is highly reliable, proceeds to near-quantitative yields, and is highly specific for terminal alkynes and azides.[10][11]
-
Robustness: The reaction is tolerant of a wide range of functional groups and can be performed in aqueous solutions over a broad pH range.[10]
Limitations:
-
Copper Toxicity: The requirement for a copper(I) catalyst can be problematic for applications in living cells due to the cytotoxicity of copper ions.[2][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[17][] This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst.[19]
Mechanism: The driving force for SPAAC is the high ring strain of the cyclooctyne.[17] This strain lowers the activation energy of the Huisgen 1,3-dipolar cycloaddition, allowing the reaction to proceed readily at physiological temperatures.[17][20] The reaction is a concerted [3+2] cycloaddition that forms a stable triazole linkage.[17]
Advantages:
-
Metal-Free: The absence of a copper catalyst makes SPAAC highly suitable for bioconjugation in living organisms.[]
-
High Bioorthogonality: Both the strained alkyne and the azide are highly bioorthogonal, ensuring minimal side reactions.[17]
-
Fast Kinetics: While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has led to SPAAC reactions with rates suitable for many biological applications.[16][19]
Limitations:
-
Steric Hindrance: The bulky nature of the cyclooctyne reagents can sometimes lead to steric hindrance.
-
Hydrophobicity: Some cyclooctyne reagents can be hydrophobic, which may affect their solubility and bioavailability in aqueous environments.
Quantitative Data Summary
The choice of bioconjugation strategy often depends on the specific application and the required reaction kinetics. The following table summarizes the second-order rate constants for various azide-based bioconjugation reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.2 | [8][21] |
| CuAAC | Azide + Terminal Alkyne | ~10 - 200 (with ligand) | [16] |
| SPAAC | Benzyl Azide + DIBO | ~0.3 | [22] |
| SPAAC | Benzyl Azide + DIFO | ~0.08 | [20] |
| SPAAC | Benzyl Azide + BCN | ~0.001 - 1 | [19][20] |
| SPAAC | Benzyl Azide + ADIBO | ~0.1 - 10 | [20] |
Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and the specific structure of the reactants.
Experimental Protocols
General Workflow for Bioconjugation
The following diagram illustrates a general workflow for a two-step bioconjugation process utilizing an azide-functionalized biomolecule.
Caption: A generalized workflow for bioconjugation using an azide handle.
Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.[23][24]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water)
-
Copper-stabilizing ligand (e.g., THPTA) (50 mM stock in water)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)
-
Microcentrifuge tubes
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (to a final concentration of ~25-100 µM).
-
Buffer to adjust the volume.
-
Azide-functionalized dye (typically 3-10 molar equivalents relative to the protein).
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. A common ratio is 1:2 to 1:5 (CuSO₄:ligand). Let the mixture stand for a few minutes to allow for complex formation.
-
Add the Catalyst: Add the catalyst premix to the protein-dye mixture. The final copper concentration is typically 0.1-1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. Gently mix the solution.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. Incubation can be performed on a rotator to ensure mixing.
-
Purify the Conjugate: Remove the excess dye and catalyst components by size-exclusion chromatography or dialysis.
-
Characterize the Conjugate: Confirm successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
Detailed Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol outlines a general procedure for labeling azide-modified glycans on the surface of live cells with a cyclooctyne-functionalized fluorescent probe.
Materials:
-
Cells metabolically labeled with an azido-sugar (e.g., Ac₄ManNAz)
-
Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-fluorophore) (1 mM stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Preparation: Culture cells in the presence of an appropriate azido-sugar for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
Harvest and Wash: Gently harvest the cells and wash them twice with cold PBS to remove any unincorporated azido-sugar.
-
Labeling Reaction: Resuspend the cells in fresh cell culture medium or PBS containing the cyclooctyne-fluorophore probe. The final concentration of the probe is typically 10-100 µM.
-
Incubate: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type and the specific reactants.
-
Wash: Wash the cells twice with cold PBS to remove any unreacted probe.
-
Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the labeled glycans.
Signaling Pathways and Logical Relationships
The power of azide-based bioconjugation lies in its ability to probe and visualize complex biological processes. The following diagrams illustrate the reaction mechanisms that underpin these techniques.
Caption: Mechanism of the Staudinger Ligation.
Caption: Catalytic cycle of the CuAAC reaction.
Caption: Concerted mechanism of the SPAAC reaction.
Conclusion
The azide group has unequivocally established itself as a powerful and indispensable tool in the field of bioconjugation. Its small size, metabolic stability, and unique reactivity have paved the way for the development of a suite of bioorthogonal reactions that have revolutionized our ability to study and manipulate biological systems. From the foundational Staudinger ligation to the highly efficient CuAAC and the biocompatible SPAAC, azide-based chemistries offer a versatile toolkit for researchers, scientists, and drug development professionals. A thorough understanding of the principles, advantages, and limitations of each of these reactions, as outlined in this guide, is crucial for their successful application in the pursuit of novel diagnostics, therapeutics, and a deeper understanding of biology.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioconjugation viaazide–Staudinger ligation: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. researchgate.net [researchgate.net]
- 21. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pomalidomide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Pomalidomide-PEG3-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that facilitate the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its functionalized derivatives essential tools in the field of targeted protein degradation.[1] The inclusion of a PEG3 linker enhances solubility and provides a flexible connection to a ligand for the protein of interest, while the terminal azide (B81097) group allows for efficient conjugation via "click chemistry."[2][3]
Mechanism of Action: Pomalidomide in Protein Degradation
Pomalidomide exerts its therapeutic effects through a multifaceted mechanism, primarily by binding to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[][5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][5] In the context of a PROTAC, the pomalidomide moiety serves to recruit the entire E3 ligase complex to a target protein, which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1] This mechanism of action has significant implications in cancer therapy and other diseases by enabling the targeted removal of disease-causing proteins.[][6]
Caption: Pomalidomide-PROTAC mediated protein degradation pathway.
Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, which is a common method for preparing pomalidomide conjugates.[7] This involves the reaction of 4-fluorothalidomide with an amine-terminated PEG3-azide linker.
Synthesis of Amine-PEG3-Azide Linker
A common precursor for the amine-PEG3-azide linker is commercially available. If synthesizing from other starting materials, a multi-step process may be required, which is beyond the scope of this protocol.
Synthesis of this compound
This protocol details the coupling of 4-fluorothalidomide with the amine-PEG3-azide linker.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 4-Fluorothalidomide | Commercially Available | ≥98% |
| 1-Amino-11-azido-3,6,9-trioxaundecane (B1666428) | Commercially Available | ≥95% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Dichloromethane (B109758) (DCM) | Fisher Scientific | HPLC Grade |
| Ethyl acetate (B1210297) (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Sigma-Aldrich | ACS Reagent |
| Silica (B1680970) Gel | SiliCycle | 230-400 mesh |
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add 1-amino-11-azido-3,6,9-trioxaundecane (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes to yield this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Typical Yields and Purity:
| Product | Molecular Formula | Molecular Weight | Typical Yield | Purity (HPLC) |
| This compound | C₂₁H₂₄N₆O₈ | 488.45 | 60-80% | >95% |
Note: Yields are estimates and may vary depending on reaction scale and optimization.
Caption: Experimental workflow for the synthesis of this compound.
Application in PROTAC Synthesis
This compound is a versatile intermediate for the synthesis of PROTACs. The terminal azide group allows for its conjugation to a target protein ligand that has been functionalized with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8]
General Protocol for PROTAC Synthesis via Click Chemistry:
-
Dissolve the alkyne-modified target protein ligand (1.0 eq) and this compound (1.05 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the PROTAC can be purified using preparative HPLC.
This streamlined approach enables the rapid generation of PROTAC libraries for screening and optimization of target protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that champions reactions with high yields, broad scope, and the generation of only inoffensive byproducts.[1] This reaction facilitates the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097).[1][2] The resulting triazole ring is a stable and often advantageous scaffold in medicinal chemistry, capable of acting as a bioisostere for amide bonds and participating in beneficial biological interactions.[1]
The CuAAC reaction boasts a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[3] It is remarkably robust, functioning across a wide temperature range and in various solvents, including aqueous conditions within a pH range of 4 to 12.[3][4] This versatility and its tolerance for a broad spectrum of functional groups have cemented its importance in diverse fields such as drug discovery, materials science, and bioconjugation.[5]
Reaction Mechanism
While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[4][5] This mechanism more accurately accounts for the reaction's impressive rate and high fidelity.[5]
The catalytic cycle can be summarized as follows:
-
Activation of Copper(I): The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI) or, more commonly, through the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[3][6]
-
Formation of Copper-Acetylide Intermediate: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[1][7]
-
Coordination and Cycloaddition: A second Cu(I) center coordinates, and the azide then reacts with the copper-acetylide complex. This leads to the formation of a six-membered copper-containing ring intermediate.[]
-
Ring Contraction and Product Formation: The six-membered ring undergoes rearrangement and contraction to form a five-membered triazolyl-copper intermediate.[]
-
Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazole bond releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, allowing the cycle to continue.[5]
Experimental Protocols
Below are detailed protocols for performing CuAAC reactions under various conditions. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for general organic synthesis applications.
Materials:
-
Azide-containing starting material
-
Alkyne-containing starting material
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, DMSO, methanol)[5][9]
Procedure:
-
In a round-bottom flask, dissolve the alkyne (1 equivalent) and the azide (1 to 3.3 equivalents) in the chosen solvent.[5]
-
Prepare a fresh solution of sodium ascorbate (0.1 to 0.2 equivalents) in water.[5][9]
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add copper(II) sulfate pentahydrate (0.05 to 0.1 equivalents).[5][9]
-
Stir the mixture vigorously at room temperature. Reaction times can vary from a few hours to 24 hours.[5]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the product may precipitate and can be collected by filtration.[5] Alternatively, perform an aqueous work-up and extract the product with a suitable organic solvent. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Bioconjugation Protocol for Antibody-Drug Conjugates (ADCs)
This protocol is adapted for the conjugation of a cytotoxic drug to an antibody.[10]
Materials:
-
Alkyne-modified antibody
-
Azide-modified drug
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[10]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)[10]
-
Sodium ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)[10]
-
Conjugation buffer (e.g., PBS)
-
Solvent for drug (e.g., DMSO or DMF)[10]
Procedure:
-
Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.[10]
-
Reaction Setup: In a separate reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of antibody to drug is typically between 1:4 and 1:10.[10]
-
Initiation: Add the premixed Cu(I)/THPTA complex to the antibody-drug mixture. A typical final concentration for copper is around 0.25 mM.[6]
-
Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition. The final concentration is typically around 5 mM.[6]
-
Incubation: Mix the reaction gently and incubate at room temperature for 30–60 minutes, protecting the mixture from light.[10]
-
Purification: Purify the resulting ADC using a suitable method such as size-exclusion chromatography or affinity purification to remove unreacted reagents and byproducts.[11]
Protocol 3: One-Pot Decarboxylative CuAAC
This protocol describes a one-pot synthesis of triazoles from phenylpropiolic acid and an azide.[9]
Materials:
-
Azide (e.g., 1-(2-Azidophenyl)-1H-benzo[d]imidazole)
-
Phenylpropiolic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Combine the azide (1 equivalent) and phenylpropiolic acid (1 equivalent) in DMSO.
-
Add CuSO₄·5H₂O (10 mol %) and sodium ascorbate (20 mol %).[9]
-
Heat the reaction mixture to 80 °C.[9]
-
Monitor the reaction for completion, which typically occurs within 2 hours.[9]
-
After the cycloaddition is complete, the reaction can proceed to a subsequent step, such as a dehydrogenative coupling, in the same pot.[9]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for the CuAAC reaction, providing a basis for comparison and optimization.
| Parameter | General Small Molecule Synthesis | Bioconjugation (ADC) | One-Pot Decarboxylative |
| Alkyne:Azide Ratio | 1:1 to 1:3.3[5] | 1:4 to 1:10 (Antibody:Drug)[10] | 1:1 |
| Copper Catalyst | 5-10 mol% CuSO₄[5][9] | ~0.25 mM CuSO₄[6] | 10 mol% CuSO₄[9] |
| Reducing Agent | 10-20 mol% NaAsc[5][9] | ~5 mM NaAsc[6] | 20 mol% NaAsc[9] |
| Ligand | Not always required | THPTA (Ligand:Cu ratio 2:1 to 5:1)[6][10] | Not specified |
| Solvent | H₂O/t-BuOH, DMSO, MeOH[5][9] | Aqueous Buffer (e.g., PBS)[10] | DMSO[9] |
| Temperature | Room Temperature[5] | Room Temperature[10] | 80 °C[9] |
| Reaction Time | 12-24 hours[5] | 30-60 minutes[10] | ~2 hours[9] |
Key Reagents and Considerations
| Component | Common Choices | Key Considerations |
| Copper Source | CuSO₄·5H₂O (+ NaAsc), CuI, CuBr[6][12] | Cu(II) salts with a reducing agent are convenient and most common.[6] Cu(I) salts can be used directly but are prone to oxidation.[12] |
| Reducing Agent | Sodium Ascorbate (NaAsc)[6] | Should be prepared fresh. A slight excess helps prevent oxidative homocoupling of the alkyne.[3] |
| Ligands | THPTA, TBTA, Benzimidazoles, Pyridyl-triazoles[10][13][14][15][16] | Ligands stabilize the Cu(I) oxidation state, accelerate the reaction, and can reduce cytotoxicity in biological applications.[14][15] The choice of ligand can be critical for reaction efficiency. |
| Solvents | H₂O, t-BuOH, DMSO, DMF, MeOH, Glycerol, DESs[5][17][18] | The reaction is tolerant of many solvents. Aqueous systems are common for bioconjugation. Acetonitrile should be avoided as it can coordinate to Cu(I).[18] |
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 9. BJOC - Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles [beilstein-journals.org]
- 10. axispharm.com [axispharm.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) reagents. This copper-free click chemistry reaction is a powerful tool for bioconjugation, enabling the efficient and specific labeling of biomolecules in a variety of applications, including drug development, in vivo imaging, and proteomics.[1]
Introduction
Strain-promoted alkyne-azide cycloaddition is a bioorthogonal ligation reaction that occurs between a cyclooctyne, such as DBCO, and an azide-functionalized molecule.[1][2] The inherent ring strain of the DBCO molecule allows the reaction to proceed rapidly and with high efficiency at room temperature and in aqueous buffers, without the need for a cytotoxic copper catalyst.[1][2] This makes SPAAC with DBCO an ideal method for conjugating molecules to sensitive biological samples.[1][3] The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.[2][3]
Key features of SPAAC with DBCO include:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications.[1][4][5]
-
High Specificity and Bioorthogonality: DBCO and azide (B81097) groups react exclusively with each other, even in the presence of other functional groups found in biological systems.[1][4][5]
-
Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and ambient temperatures.[1][3]
-
High Efficiency and Yield: The reaction typically results in high yields of the conjugated product, often in a quantitative manner.[2][4][5]
-
Reaction Traceability: The consumption of DBCO can be monitored by UV-Vis spectroscopy due to its characteristic absorbance at approximately 310 nm.[4][5][6]
Reaction Mechanism
The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO moiety and the azide. The high ring strain of the dibenzocyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously.
Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule. Optimization of specific parameters may be necessary depending on the reactants.
Materials:
-
DBCO-functionalized molecule
-
Azide-modified biomolecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 is commonly used. HEPES buffer (pH 7) may offer higher rate constants.[6][7] Avoid buffers containing sodium azide.[2][5][8]
-
Organic Co-solvent (if necessary): Anhydrous DMSO or DMF for dissolving reagents with poor aqueous solubility.[3][8]
Procedure:
-
Reagent Preparation:
-
Allow the DBCO and azide reagents to warm to room temperature before opening to prevent condensation.[3]
-
If necessary, prepare a stock solution of the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent like DMSO.[3][9]
-
Dissolve the azide-modified biomolecule in the chosen reaction buffer to the desired concentration (e.g., 1-10 mg/mL for proteins).[5]
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized molecule to the solution of the azide-modified biomolecule. A molar excess of one reactant is generally recommended to drive the reaction to completion. A common starting point is a 1.5 to 10-fold molar excess of the less critical or more abundant component.[8]
-
If an organic co-solvent is used to dissolve the DBCO reagent, ensure the final concentration in the reaction mixture is low (typically below 20%, ideally below 5% v/v) to avoid denaturation of biomolecules.[3][5][8]
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 4°C overnight (12-24 hours).[3][8] Higher temperatures (up to 37°C) can increase the reaction rate, but the thermal stability of the biomolecules should be considered.[6][8] For some reactions, incubation times of up to 48 hours may be necessary to maximize the yield.[8][10]
-
-
Purification:
-
After the incubation period, purify the conjugate to remove unreacted starting materials. Suitable purification methods include size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).[8]
-
-
Characterization:
Protocol for Monitoring SPAAC Reaction Progress
The progress of the SPAAC reaction can be monitored by observing the decrease in the characteristic absorbance of the DBCO moiety at approximately 309-310 nm.[6]
Procedure:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[6]
-
Prepare the reaction mixture as described in the general protocol. The initial concentration of the DBCO reagent should be sufficient to provide a measurable absorbance in the linear range of the spectrophotometer.[6]
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[6]
-
Initiate the reaction by adding the DBCO-containing reagent and immediately begin monitoring the absorbance at 309 nm over time.[6]
-
Record data points at regular intervals until the absorbance stabilizes, indicating the completion of the reaction.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing SPAAC reactions with DBCO.
Table 1: Recommended Reaction Parameters for SPAAC with DBCO
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess.[8] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[6][8] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[8] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Organic co-solvents like DMSO or DMF can be used at low concentrations (<20%) if necessary for solubility.[8] |
Table 2: Second-Order Rate Constants for SPAAC with DBCO Derivatives
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO Derivatives | ~0.1 - 2.0[6][11] |
Table 3: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine + 3-azido-L-alanine |
| PBS (pH 7) | 0.32–0.85[6][7] | Data not specified |
| HEPES (pH 7) | 0.55–1.22[6][7] | Data not specified |
Data sourced from Pringle and Knight (2025).[6]
Experimental Workflow Diagram
Caption: A typical experimental workflow for SPAAC bioconjugation with DBCO.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents | Ensure the freshness and proper storage of DBCO and azide reagents. |
| Low reactant concentrations | Increase the concentration of one or both reactants. | |
| Steric hindrance | Consider using a DBCO reagent with a PEG linker to increase accessibility.[6][12] | |
| Suboptimal reaction conditions | Optimize temperature, reaction time, and buffer/pH. | |
| Non-specific Labeling | Reaction with cysteine residues | While rare, DBCO can react with thiols. Ensure proper experimental controls. |
| Impure reagents | Use highly purified reagents. |
Incorporating a polyethylene (B3416737) glycol (PEG) linker between the DBCO group and the molecule of interest can enhance reaction rates by reducing steric hindrance and improving aqueous solubility.[6][12] The presence of a PEG linker has been shown to increase reaction rates by an average of 31 ± 16%.[7][12]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Pomalidomide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] Pomalidomide (B1683931), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives crucial components in the development of PROTACs.[6][7][8] This guide provides a detailed, step-by-step protocol for the synthesis of PROTACs using Pomalidomide-PEG3-azide, a versatile building block that allows for efficient conjugation to a POI ligand via "click chemistry".[9][10][11]
Principle of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6] The modular nature of PROTACs allows for the specific targeting of a wide range of proteins, including those previously considered "undruggable".[12]
Signaling Pathway of Pomalidomide-Based PROTAC Action
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
This section details the synthesis of a PROTAC using this compound and an alkyne-functionalized POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by purification and characterization.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-130963 |
| Alkyne-functionalized POI Ligand | User-synthesized | N/A |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | 451657 |
| Sodium ascorbate (B8700270) | Sigma-Aldrich | A7631 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
| tert-Butanol (t-BuOH) | Sigma-Aldrich | 360538 |
| Water, HPLC grade | Fisher Scientific | W6-4 |
| Dichloromethane (DCM), HPLC grade | Fisher Scientific | D143-4 |
| Methanol (MeOH), HPLC grade | Fisher Scientific | A452-4 |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | A998-4 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | T6508 |
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis via click chemistry.
Step 1: Preparation of Stock Solutions
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of copper(II) sulfate pentahydrate in HPLC-grade water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in HPLC-grade water.
-
Prepare a 100 mM stock solution of THPTA ligand in HPLC-grade water or DMSO.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction[5][12]
-
In a clean, dry reaction vial, add the alkyne-functionalized POI ligand (1.0 equivalent).
-
Add this compound (1.05-1.2 equivalents).
-
Add a suitable solvent system, such as a mixture of t-BuOH and water (3:1) or DMF, to dissolve the reactants.
-
In a separate tube, pre-mix the copper(II) sulfate solution (0.1 equivalents) with the THPTA solution (0.5 equivalents).
-
Add the copper/ligand mixture to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2-0.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be protected from light.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
A typical LC-MS method would involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
Step 4: Purification of the PROTAC[12]
-
Upon completion, dilute the reaction mixture with DMSO or DMF.
-
Filter the solution to remove any precipitates.
-
Purify the crude PROTAC molecule by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient from 5-95% B over 30-40 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
-
Collect the fractions containing the desired product.
-
Lyophilize the collected fractions to obtain the pure PROTAC as a solid.
Step 5: Characterization of the Final PROTAC[12]
-
Confirm the identity and purity of the final product using analytical LC-MS.
-
Determine the exact mass by High-Resolution Mass Spectrometry (HRMS).
-
Confirm the structure by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value |
| POI Ligand (Alkyne) | 1.0 eq |
| This compound | 1.05 eq |
| Copper(II) sulfate | 0.1 eq |
| Sodium ascorbate | 0.2 eq |
| Solvent | t-BuOH/H₂O (3:1) |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature |
| Typical Yield | 40-70% (post-purification) |
| Purity (by analytical HPLC) | >95% |
In Vitro Evaluation of PROTAC Activity
Target Protein Degradation Assay (Western Blot)[5][12]
This assay is the primary method to confirm that the synthesized PROTAC induces the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Add Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation. The DC₅₀ (concentration at which 50% of the protein is degraded) can then be calculated.
-
Table 2: Example Data from a Western Blot Degradation Assay
| PROTAC Concentration | Normalized POI Level (%) |
| Vehicle (DMSO) | 100 |
| 1 nM | 95 |
| 10 nM | 75 |
| 100 nM | 30 |
| 1 µM | 5 |
| 10 µM | <5 |
Conclusion
This guide provides a comprehensive framework for the synthesis, purification, characterization, and in vitro evaluation of PROTACs using this compound. The provided protocols offer a robust starting point for researchers in the field of targeted protein degradation. Successful PROTAC development relies on the careful optimization of each step, from chemical synthesis to biological evaluation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugating Pomalidomide-PEG3-azide to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, an immunomodulatory agent, has garnered significant attention in targeted protein degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This has led to its widespread use in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs).[2][4][5] Pomalidomide-PEG3-azide is a key building block in PROTAC synthesis, featuring the Pomalidomide moiety linked to a polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive azide (B81097) group.[4] This azide handle allows for its covalent conjugation to a target protein ligand using highly specific and efficient "click chemistry" reactions.[1][4][6]
These application notes provide detailed protocols for the two primary methods of conjugating this compound to an alkyne-functionalized target protein ligand: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][6]
Signaling Pathways and Experimental Workflow
The conjugation of this compound to a target protein ligand is a critical step in the synthesis of a PROTAC. The resulting molecule is designed to simultaneously bind to the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The experimental workflow for the conjugation process involves several key steps, from reagent preparation to the final purification and characterization of the conjugate.
Experimental Protocols
Two primary "click chemistry" methods are employed for the conjugation of this compound to an alkyne-functionalized ligand. The choice between CuAAC and SPAAC depends on the sensitivity of the target protein ligand to copper ions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is robust and high-yielding but requires a copper(I) catalyst, which can be cytotoxic or detrimental to certain proteins.[7][8][9][10] The use of copper-chelating ligands like THPTA can mitigate these effects.[9][11]
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh before each use.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized target protein ligand solution (1 equivalent).
-
Add the this compound stock solution (1.5 - 5 equivalents). A molar excess of the azide can help drive the reaction to completion.[12]
-
Add buffer (e.g., PBS) to achieve the desired final reaction concentration. Ensure the final concentration of DMSO is compatible with your biomolecule's stability (typically <10% v/v).[12]
-
If using THPTA, add it to the reaction mixture at a final concentration of 5 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for conjugating molecules to sensitive biological samples, as it avoids the cytotoxicity associated with copper catalysts.[15][16][] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target protein ligand.[12][15]
Materials:
-
This compound
-
DBCO- or BCN-functionalized target protein ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO- or BCN-functionalized target protein ligand in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO- or BCN-functionalized target protein ligand solution (1 equivalent).
-
Add the this compound stock solution (1.5 - 3 equivalents).
-
Add buffer (e.g., PBS) to achieve the desired final reaction concentration, ensuring the final DMSO concentration is below 10% (v/v).[12]
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[15]
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the conjugation of this compound.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Ligand for Azide | Terminal Alkyne | Strained Alkyne (DBCO, BCN) |
| Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Typical Yield | High | High |
| Biocompatibility | Lower (due to copper) | High |
Table 2: Quantitative Data for a Typical CuAAC Reaction
| Reagent | Stock Concentration | Volume per 100 µL Reaction | Final Concentration | Molar Equivalents |
| Alkyne-Ligand | 10 mM | 1 µL | 100 µM | 1 |
| This compound | 10 mM | 2 µL | 200 µM | 2 |
| CuSO₄ | 100 mM | 1 µL | 1 mM | 10 |
| Sodium Ascorbate | 1 M | 0.5 µL | 5 mM | 50 |
| Buffer (PBS) | - | 95.5 µL | - | - |
| Expected Conversion | >90% |
Table 3: Quantitative Data for a Typical SPAAC Reaction
| Reagent | Stock Concentration | Volume per 100 µL Reaction | Final Concentration | Molar Equivalents |
| DBCO-Ligand | 10 mM | 1 µL | 100 µM | 1 |
| This compound | 10 mM | 1.5 µL | 150 µM | 1.5 |
| Buffer (PBS) | - | 97.5 µL | - | - |
| Expected Conversion | >85% |
Characterization of the Conjugate
After purification, the successful conjugation and purity of the Pomalidomide-ligand conjugate should be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecule conjugates.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
Functional Assays: To ensure that the biological activity of both the Pomalidomide moiety (binding to CRBN) and the target protein ligand are retained.[18]
Conclusion
The conjugation of this compound to a target protein ligand via click chemistry is a highly efficient and versatile method for the synthesis of PROTACs and other targeted therapeutics. The choice between CuAAC and SPAAC should be guided by the specific properties of the target ligand. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Protein Purification | Chondrex, Inc. [chondrex.com]
- 15. benchchem.com [benchchem.com]
- 16. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Revolutionizing Drug Discovery: A Guide to Evaluating PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality with the potential to target previously "undruggable" proteins. These heterobifunctional molecules co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a catalytic and potentially more durable therapeutic effect.[1][2]
This document provides a comprehensive overview of the experimental workflow for the preclinical evaluation of PROTACs, complete with detailed protocols for key assays and structured data presentation to aid in the rational design and optimization of these novel drug candidates.
The PROTAC Mechanism of Action: A Signaling Cascade
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to engage another target protein, acting in a catalytic manner.
The Experimental Evaluation Workflow
A systematic and multi-faceted approach is crucial for the successful development of a PROTAC therapeutic. The workflow progresses from initial biochemical validation to cellular characterization and culminates in in vivo efficacy and safety assessment.
Application Notes and Protocols
In Vitro Ternary Complex Formation
Introduction: The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[4] Assays to measure ternary complex formation in a cell-free system provide valuable insights into the cooperativity and stability of the POI-PROTAC-E3 ligase interaction. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a sensitive and quantitative method to monitor this interaction in real-time.[5]
Protocol: NanoBRET™ Ternary Complex Assay [5][6][7][8]
-
Cell Culture and Transfection:
-
Seed HEK293T cells in white assay plates to achieve 80-90% confluency on the day of the assay.
-
Co-transfect the cells with plasmids encoding the NanoLuc®-tagged POI (donor) and the HaloTag®-tagged E3 ligase (acceptor). A 1:10 donor-to-acceptor plasmid ratio is a recommended starting point.
-
Incubate the transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
To differentiate between ternary complex formation and subsequent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition and Signal Measurement:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximum signal) values.
-
Representative Data:
| PROTAC | Target | E3 Ligase | Cell Line | Assay | EC50 (nM) | Reference |
| ARV-771 | BRD4 | VHL | HEK293 | NanoBRET™ | ~4 | [8] |
In Vitro Ubiquitination Assay
Introduction: This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted cell-free system. It confirms that the ternary complex is functional and capable of mediating the enzymatic activity of the E3 ligase.
Protocol: Western Blot-Based In Vitro Ubiquitination Assay [9][10][11][12]
-
Reaction Setup:
-
On ice, assemble a 25 µL reaction mixture containing:
-
10X Ubiquitination Buffer
-
ATP
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (e.g., UbcH5a/b/c)
-
Ubiquitin
-
Recombinant Protein of Interest (POI)
-
Recombinant E3 Ligase Complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
PROTAC (or DMSO as a vehicle control)
-
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 4X Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the POI. This will detect both the unmodified POI and higher molecular weight, ubiquitinated species, which appear as a smear or ladder.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The appearance of a high molecular weight smear or ladder in the presence of the PROTAC, which is absent in the control lanes (e.g., no E3 ligase, no PROTAC), indicates successful PROTAC-mediated ubiquitination.
Cellular Protein Degradation Assay
Introduction: The ultimate goal of a PROTAC is to reduce the levels of a target protein within a cellular context. This is typically quantified by determining the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximal level of protein degradation achieved).[13] Western blotting is a gold-standard method for this purpose.
Protocol: Western Blot for Cellular Protein Degradation [1][14][15]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
-
Representative Data for BRD4 Degraders:
| PROTAC | Cell Line | DC50 | Dmax (%) | Reference |
| PROTAC 1 | BL cells | < 1 nM | >90% | [16] |
| PROTAC 3 | RS4;11 | 0.1-0.3 nM | >90% | [16] |
| PROTAC 11 | MOLM-13 | 50 nM | >90% | [16] |
Representative Data for KRAS G12D Degrader:
| Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| SNU-1 | 19.77 | >95 | Not Reported | [17] |
| AGS | 7.49 | 95 | 51.53 | [17] |
| PANC 04.03 | 87.8 | Not Reported | >10000 | [17] |
Cellular Degradation Kinetics
Introduction: Understanding the rate at which a PROTAC induces protein degradation is crucial for optimizing dosing schedules and predicting in vivo efficacy. The HiBiT/NanoLuc system allows for real-time, quantitative monitoring of protein degradation kinetics in live cells.[18][19][20][21]
Protocol: HiBiT/NanoLuc Assay for Degradation Kinetics [14][18][20]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest in a cell line stably expressing the LgBiT subunit.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, 96-well plate.
-
Prepare serial dilutions of the PROTAC.
-
For kinetic measurements, add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the medium before or concurrently with the PROTAC.
-
-
Luminescence Measurement:
-
Measure luminescence at regular intervals over time using a plate reader equipped with a live-cell incubator.
-
-
Data Analysis:
-
Normalize the luminescence signals to a vehicle control.
-
Analyze the rate of degradation and the time to reach Dmax.
-
For endpoint assays, plot dose-response curves to determine DC50 and Dmax.
-
Off-Target Proteomics
Introduction: Ensuring the selectivity of a PROTAC is paramount for minimizing potential toxicity. Mass spectrometry-based proteomics provides an unbiased, global assessment of the proteome to identify any unintended "off-target" protein degradation.[22][23]
Protocol: Mass Spectrometry-Based Off-Target Analysis [2][24][25]
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and a vehicle control.
-
-
Sample Preparation:
-
Lyse the cells and quantify the protein content.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
-
In Vivo Evaluation
Introduction: The ultimate test of a PROTAC's therapeutic potential is its efficacy and safety in a living organism. In vivo studies in animal models, typically xenograft models for oncology indications, are essential for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity.[26][27][][29][30]
Protocol: In Vivo Xenograft Efficacy Study [26][27][29]
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Implant human cancer cells (e.g., subcutaneously) that express the target protein.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PROTAC via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The vehicle is administered to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be measured as a primary endpoint.
-
-
Pharmacodynamic Analysis:
-
Collect tumor tissue and other relevant organs at various time points after dosing.
-
Prepare tissue lysates and perform Western blotting or immunohistochemistry (IHC) to quantify the levels of the target protein, confirming target engagement and degradation in vivo.
-
Representative In Vivo Data for an ERα PROTAC:
| Compound | Animal Model | Cell Line | Key Outcomes | Reference |
| ERD-3111 | Mouse Xenograft | MCF-7 (WT ER) | Achieved tumor regression and complete tumor growth inhibition. | [26] |
| Vepdegestrant (ARV-471) | Xenograft Models | Not Specified | Showed more robust ER degradation and tumor growth inhibition than fulvestrant. | [26] |
Conclusion
The evaluation of PROTAC-mediated degradation requires a comprehensive and systematic workflow that integrates in vitro, cellular, and in vivo assays. The detailed protocols and data presentation guidelines provided in this document serve as a valuable resource for researchers in the field of targeted protein degradation. By rigorously characterizing the efficacy, selectivity, and mechanism of action of PROTAC candidates, the scientific community can accelerate the development of this promising new class of therapeutics for the benefit of patients worldwide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. selvita.com [selvita.com]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. lifesensors.com [lifesensors.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biorxiv.org [biorxiv.org]
- 22. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 29. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Experimental Design of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo experiments for pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and target proteins.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] Pomalidomide-based PROTACs utilize pomalidomide (B1683931) as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the protein of interest (POI), offering a powerful therapeutic strategy for various diseases, particularly cancer.[4]
The general mechanism involves the PROTAC molecule simultaneously binding to the POI and CRBN, forming a ternary complex.[5] This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[6]
Preclinical In Vivo Models
The selection of an appropriate in vivo model is critical for evaluating the efficacy and safety of pomalidomide-based PROTACs. Xenograft models are commonly employed, where human cancer cells are implanted into immunodeficient mice.
Commonly Used Xenograft Models:
-
Subcutaneous Xenografts: Human cancer cell lines are injected subcutaneously into the flank of immunodeficient mice (e.g., NU/NU, NSG).[2][7] This model is widely used for initial efficacy screening due to the ease of tumor implantation and measurement.
-
Orthotopic Xenografts: Cancer cells are implanted into the organ of origin, providing a more clinically relevant tumor microenvironment. This can lead to more predictive data but is technically more challenging.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity and biology of human tumors.[]
Table 1: Examples of Cell Lines Used in Pomalidomide-Based PROTAC In Vivo Studies
| Cell Line | Cancer Type | Target Protein | Reference Xenograft Model |
| MCF-7 | Breast Cancer | ERα, B-Raf | Mouse Xenograft |
| 22RV-1 | Prostate Cancer | BRD4 | NU/NU Mice |
| KMS11 | Multiple Myeloma | BRD4 | Not Specified |
| RPMI-8226 | Multiple Myeloma | CRBN | Xenograft |
| MV4-11 | Leukemia | SHP2 | Not Specified |
| H1975 | Lung Cancer | EGFR | Not Specified |
In Vivo Efficacy Study Design
A well-designed efficacy study is essential to determine the anti-tumor activity of a pomalidomide-based PROTAC.
Protocol 1: General Subcutaneous Xenograft Efficacy Study
Materials:
-
Selected cancer cell line
-
Immunodeficient mice (e.g., 6-8 weeks old female athymic nude mice)
-
Sterile PBS and Matrigel (optional)
-
Pomalidomide-based PROTAC
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water, or a solution of DMSO, PEG300, Tween-80, and saline)[7][9]
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS, potentially mixed with Matrigel to improve tumor take rate.[9]
-
Tumor Implantation: Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the right flank of each mouse.[2][7]
-
Tumor Growth Monitoring:
-
Randomization and Dosing:
-
Once tumors reach the desired size, randomize mice into vehicle control and treatment groups (typically n=8-10 mice per group).
-
Administer the prepared PROTAC formulation or vehicle control via the determined route (e.g., intraperitoneal, oral gavage, intravenous) and schedule. Dosing can range from 2 mg/kg to 100 mg/kg, with schedules varying from daily to every three days.[7][10]
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when the mean tumor volume in the vehicle control group reaches a predetermined size (e.g., 1500-2000 mm³).[2]
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percent Tumor Growth Inhibition (%TGI).
-
Collect tumor and other relevant tissues for pharmacodynamic (PD) analysis. A portion can be flash-frozen for Western blot and another fixed in formalin for immunohistochemistry (IHC).[9]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Establishing a clear relationship between drug exposure (PK) and target degradation/downstream effects (PD) is a cornerstone of PROTAC development.
Pharmacokinetics (PK)
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of a drug after administration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the curve; total drug exposure over time. |
| t1/2 | Half-life; the time required for the drug concentration to be reduced by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
Protocol 2: Basic Pharmacokinetic Study
-
Administer a single dose of the pomalidomide-based PROTAC to a cohort of animals (e.g., mice or rats) via the intended clinical route.
-
Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[11]
-
Process blood to plasma and analyze the PROTAC concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the key PK parameters listed in Table 2.
Pharmacodynamics (PD)
PD studies measure the biological effect of the PROTAC, primarily the degradation of the target protein.
Protocol 3: Western Blot Analysis of Target Degradation in Tumor Tissue
-
Homogenize flash-frozen tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine the total protein concentration using a BCA assay.[9]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH).[9]
-
Incubate with an appropriate secondary antibody and visualize using a chemiluminescence or fluorescence detection system.[9]
-
Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.[9]
Protocol 4: Immunohistochemistry (IHC) for Target Protein Expression
-
Embed formalin-fixed, paraffin-embedded (FFPE) tumor tissues and section them.[9]
-
Perform antigen retrieval and block endogenous peroxidase activity.[9]
-
Incubate sections with a primary antibody against the target protein.[9]
-
Apply a secondary antibody and a detection reagent.[9]
-
Counterstain with hematoxylin.[9]
-
Analyze the slides under a microscope to assess the level and localization of target protein expression within the tumor.[9]
Toxicity Assessment
Evaluating the safety profile of a pomalidomide-based PROTAC is crucial.
Key Toxicity Assessments:
-
Acute Toxicity: Single-dose studies to determine the maximum tolerated dose (MTD) and identify immediate adverse effects.[]
-
Chronic Toxicity: Repeated-dose studies (e.g., 28-day or 90-day) to assess long-term safety, including effects on animal growth, organ function, and tissue pathology.[]
-
Safety Pharmacology: Investigates the effects of the PROTAC on vital functions, such as the central nervous, cardiovascular, and respiratory systems.[]
-
Off-Target Effects: Pomalidomide itself can induce the degradation of certain zinc finger transcription factors.[3] It is important to assess the degradation of known pomalidomide off-targets (e.g., IKZF1, IKZF3) to understand the selectivity of the PROTAC. Modifications to the pomalidomide moiety, such as at the C5 position, have been shown to mitigate these off-target effects.[10]
Table 3: Common In Vivo Toxicity Monitoring Parameters
| Parameter | Method of Assessment |
| Body Weight | Measured 2-3 times per week. |
| Clinical Observations | Daily monitoring for changes in behavior, posture, etc. |
| Hematology | Complete blood count (CBC) from blood samples. |
| Clinical Chemistry | Analysis of blood plasma for markers of organ function. |
| Histopathology | Microscopic examination of major organs and tissues. |
Visualizing Workflows and Pathways
Signaling Pathway of a Pomalidomide-Based PROTAC
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
PK/PD Relationship Logic Diagram
Caption: Logical relationship between dosing, PK, PD, and efficacy.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pomalidomide-PEG3-azide Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective preparation of stock solutions of Pomalidomide-PEG3-azide, a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is crucial for ensuring experimental reproducibility and laboratory safety.
Introduction
This compound is a functionalized E3 ligase ligand-linker conjugate.[1] It incorporates the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in an azide (B81097) group.[1][2] This azide functionality allows for its conjugation to target protein ligands via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] Accurate preparation of stock solutions is the first critical step in the synthesis of PROTAC molecules for targeted protein degradation research.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below. Note that slight variations in molecular weight and formula may exist between different suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₄N₆O₈ | [3][4] |
| Molecular Weight | 488.45 g/mol | [3][4] |
| Appearance | Powder | [4] |
| Purity | ≥95% | [3][4][5] |
| Melting Point | 165 °C | [4][6] |
| Common Solvents | DMSO, DMF, DCM, ACN | [2] |
| Recommended Storage (Solid) | -20°C or 2-8°C | [2][4][5] |
| Recommended Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1] |
Safety Precautions for Handling Organic Azides
This compound is an organic azide. Both organic and inorganic azides are energy-rich molecules that can be heat- and shock-sensitive, potentially leading to explosive decomposition.[7][8] The carbon-to-nitrogen ratio (C/N) for this compound (C₂₁H₂₄N₆O₈) is 3.5, which generally suggests a lower risk compared to azides with a low C/N ratio.[7][8] However, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is generally adequate for incidental contact).[9]
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.[9] The use of a blast shield is highly recommended.[8][9]
-
Avoid Incompatibilities:
-
Metals: Do not use metal spatulas or containers.[7][8][10] Contact with heavy metals can form highly explosive metal azides.[8][9]
-
Acids: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[7][8][10]
-
Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) in reactions, as this can lead to the formation of explosive di- and tri-azidomethane.[8][10][11] While DCM is listed as a solvent for dissolution, its use in subsequent reaction mixtures should be carefully evaluated.
-
-
Handling: Avoid friction, grinding, and exposure to heat, shock, or light.[7][8][10] Do not concentrate azide-containing solutions by rotary evaporation or distillation.[7][8]
-
Waste Disposal: Dispose of azide-containing waste in a designated, separate waste container.[7][10] Do not mix with acidic or heavy metal waste.[9][10]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Appropriate microcentrifuge tubes or vials (avoid metal caps)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all work is performed in a chemical fume hood.
-
-
Weighing the Compound:
-
Using a non-metal spatula, carefully weigh the desired amount of this compound into a suitable vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.88 mg.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 488.45 g/mol = 0.00488 g = 4.88 mg
-
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Cap the vial securely and vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 30-35°C) may be applied if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in appropriate tubes. This prevents product inactivation from repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is recommended to store the solutions under a nitrogen atmosphere and protected from light and moisture.[1]
-
Visualization of Experimental Workflow & Signaling Pathway
The following diagrams illustrate the stock solution preparation workflow and the general mechanism of action for a PROTAC synthesized from this compound.
Caption: Workflow for this compound stock solution preparation.
Caption: PROTAC mechanism using a Pomalidomide-based degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound 2267306-15-8 [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. labsolu.ca [labsolu.ca]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. ucd.ie [ucd.ie]
Application Notes: Pomalidomide-PEG3-azide for the Development of BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from the cell.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional coactivator that has emerged as a high-priority therapeutic target in oncology.[3][4] The development of BRD4-targeting PROTACs offers a powerful strategy to overcome the limitations of traditional inhibitors by inducing the complete removal of the BRD4 protein.[4][5]
Pomalidomide-PEG3-azide is a versatile chemical tool used in the construction of PROTACs. It incorporates the pomalidomide (B1683931) moiety, which effectively recruits the Cereblon (CRBN) E3 ligase, conjugated to a three-unit polyethylene (B3416737) glycol (PEG) linker that terminates in an azide (B81097) group.[1] This terminal azide enables the straightforward and efficient coupling to a BRD4-targeting ligand using "click chemistry," providing a modular and reliable method for synthesizing potent BRD4 degraders.[1][6]
Physicochemical Properties
The properties of this compound make it a valuable building block for PROTAC synthesis.
| Property | Value | Reference |
| Synonym(s) | 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide | |
| Molecular Formula | C21H24N6O8 | |
| Molecular Weight | 488.45 g/mol | |
| CAS Number | 2267306-15-8 | |
| Appearance | Powder | |
| Purity | ≥95% | |
| Functional Group | Azide | |
| E3 Ligase Ligand | Pomalidomide (recruits CRBN) | [1] |
| Storage Temperature | 2-8°C |
Core Concepts and Synthesis
This compound serves as the E3 ligase-recruiting arm of the PROTAC. The terminal azide group is designed to react with a corresponding alkyne-functionalized BRD4 ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[6][] This reaction forms a stable triazole ring, covalently linking the two components to generate the final BRD4-degrading PROTAC.[]
Caption: Synthesis of a BRD4 PROTAC via Click Chemistry.
PROTAC Mechanism of Action
The synthesized PROTAC molecule operates by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot-Mediated Confirmation of Target Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein. This method is fundamental in the research and development of novel therapeutics that function by inducing protein degradation, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders lead to the physical removal of the target protein. This is often achieved by small molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Western blotting is a cornerstone technique for confirming and quantifying this degradation.
Signaling Pathway: The Ubiquitin-Proteasome System
The primary mechanism for targeted protein degradation in eukaryotic cells is the ubiquitin-proteasome system. Understanding this pathway is crucial for interpreting experimental results. The process involves two major steps: the tagging of the substrate protein with ubiquitin and the degradation of the tagged protein by the proteasome.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Protocol: Western Blot for Quantifying Protein Degradation
This protocol outlines the steps for treating cells, preparing cell lysates, and performing a Western blot to quantify the degradation of a target protein.
Materials
-
Cell culture reagents
-
Degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology
1. Cell Treatment a. Plate cells at an appropriate density and allow them to adhere overnight.[1] b. Treat cells with various concentrations of the degrader compound. Include a vehicle-only control (e.g., 0.1% DMSO).[1] c. Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.[1]
2. Lysate Preparation a. After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1] b. Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors to each dish.[1][2][3][4] c. Scrape the cells and collect the lysate in a microcentrifuge tube.[1] d. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5] f. Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.[1]
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[1]
4. Sample Preparation for Electrophoresis a. Add 1/3 volume of 4X Laemmli sample buffer to each normalized lysate. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][2]
5. SDS-PAGE and Protein Transfer a. Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[3] b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
6. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1] b. Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1] c. Wash the membrane three times with TBST for 5-10 minutes each.[1] d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1] e. Wash the membrane three times with TBST for 5-10 minutes each.[1]
7. Detection and Analysis a. Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[1] b. Capture the chemiluminescent signal using an imaging system.[1] Ensure the signal is not saturated to allow for accurate quantification.[6] c. Re-probe the membrane with a primary antibody for a loading control protein following the same immunoblotting steps. Housekeeping proteins like GAPDH, β-actin, or β-tubulin are commonly used to normalize for loading differences.[7][8][9]
Experimental Workflow
Caption: Experimental Workflow for Western Blot Analysis.
Data Presentation and Quantitative Analysis
The intensity of the bands on the Western blot is quantified using densitometry software. The level of the target protein is normalized to the corresponding loading control to correct for any loading inaccuracies.[1][8] The percentage of protein degradation is calculated relative to the vehicle-treated control.
Table 1: Dose-Response of Target Protein Degradation
| Degrader Conc. (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.08 | 92% |
From this data, a dose-response curve can be generated to determine key parameters such as the DC₅₀ (the concentration of the degrader that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).[1]
Table 2: Time Course of Target Protein Degradation at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.78 | 22% |
| 4 | 0.45 | 55% |
| 8 | 0.21 | 79% |
| 16 | 0.12 | 88% |
| 24 | 0.10 | 90% |
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (up to 50-100 µg for low abundance proteins). |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend incubation time. | |
| Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and buffer composition. | |
| High Background | Blocking is insufficient. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody; check the manufacturer's datasheet for validation data. |
| Protein degradation during sample preparation. | Ensure fresh protease inhibitors are used and samples are kept on ice.[3][4] | |
| Inconsistent Loading Control | Loading control protein expression is affected by the experimental treatment. | Validate that the loading control is not affected by the treatment or choose a different one.[8] |
| Inaccurate protein quantification. | Be meticulous with the protein quantification assay and sample normalization. |
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin-Proteasome - Amerigo Scientific [amerigoscientific.com]
- 8. Proteasome - Wikipedia [en.wikipedia.org]
- 9. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pomalidomide-PEG3-azide Click Chemistry Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-PEG3-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It consists of three components:
-
Pomalidomide: A ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5]
-
PEG3 linker: A 3-unit polyethylene (B3416737) glycol spacer that provides solubility and connects the Pomalidomide moiety to the azide (B81097) group.[1][3]
-
Azide group: A functional group that allows for covalent conjugation to molecules containing an alkyne group via click chemistry.[1][4][6]
This reagent is primarily used to synthesize PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[5]
Q2: What is the principle of the click chemistry reaction used with this compound?
This compound participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is a type of "click chemistry" reaction, known for its high efficiency, selectivity, and mild reaction conditions.[][8][9][10] In this reaction, the azide group of this compound reacts with a terminal alkyne on a molecule of interest in the presence of a copper(I) catalyst to form a stable triazole linkage.[9][11]
Q3: What are the key components of a typical CuAAC reaction?
A standard CuAAC reaction mixture includes:
-
Azide-containing molecule: In this case, this compound.
-
Alkyne-containing molecule: Your protein of interest, ligand, or probe.
-
Copper(I) source: Often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.[11][12]
-
Reducing agent: Commonly sodium ascorbate (B8700270), which reduces Cu(II) to the active Cu(I) catalytic species.[11][12][13]
-
Copper-stabilizing ligand: These ligands, such as THPTA or TBTA, protect the Cu(I) from oxidation and disproportionation, and can accelerate the reaction.[11][14][15]
-
Solvent: A variety of solvents can be used, often mixtures of water and organic solvents like DMSO or DMF.[11][16]
Q4: Can I use this compound in copper-free click chemistry?
Yes, this compound can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][6] This copper-free method involves reacting the azide with a strained alkyne, such as DBCO or BCN, and is particularly useful for applications in living systems where copper toxicity is a concern.[17][18]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Oxidation of Copper(I) Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure you are using a sufficient excess of the reducing agent (e.g., sodium ascorbate).[12] Degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) can minimize dissolved oxygen.[19] For highly sensitive reactions, working under an inert atmosphere is recommended.[19] |
| Poor Quality or Degradation of Reagents | Verify the purity and integrity of your this compound and alkyne-containing molecule. Azides can be sensitive to certain conditions. Store reagents as recommended by the supplier. |
| Suboptimal Reagent Concentrations | Ensure the final concentrations of your reactants are within the recommended range (typically 1-10 mM).[5] Copper catalyst concentration is also critical; generally, 50-100 µM is a good starting point for bioconjugation.[13] |
| Incorrect Order of Reagent Addition | The order of addition can be crucial. It is often recommended to premix the copper(II) salt with the stabilizing ligand before adding it to the azide and alkyne solution. The reducing agent should be added last to initiate the reaction.[19] |
| Inhibition by Solvent or Buffer Components | Certain solvents and buffer components can inhibit the reaction. Acetonitrile should be avoided as it can strongly coordinate to Cu(I).[11] High concentrations of chloride ions (>0.2 M) and Tris buffer can also slow down the reaction.[20] |
| Inhibition by Thiols | If working with biological samples, free thiols from cysteines can deactivate the copper catalyst.[21] Pre-treatment with a thiol-scavenging agent like N-ethylmaleimide (NEM) may be necessary, or increasing the catalyst concentration.[21] |
Formation of Side Products
| Potential Cause | Recommended Solution |
| Oxidative Homocoupling of Alkyne | This is a common side reaction, especially in the absence of sufficient reducing agent or in the presence of oxygen.[22] Ensure an adequate excess of sodium ascorbate is used.[12] |
| Protein Aggregation or Damage (Bioconjugation) | High concentrations of copper and ascorbate can generate reactive oxygen species (ROS) that damage biomolecules.[13] Use a stabilizing ligand, as it can also act as a sacrificial reductant.[23] Keep the copper concentration as low as possible while still achieving a good reaction rate. Consider using aminoguanidine (B1677879) to trap reactive byproducts of ascorbate oxidation.[13] |
| Byproduct Formation from Pomalidomide Moiety | Pomalidomide itself can be susceptible to degradation under certain conditions. A recent study suggests that elevating the temperature and using a delayed feeding approach for reagent addition can minimize side product formation and significantly shorten reaction times.[24][25] |
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol is a general guideline and may require optimization for your specific application.
-
Reagent Preparation:
-
Prepare stock solutions of this compound, your alkyne-containing molecule, copper(II) sulfate (CuSO₄), a stabilizing ligand (e.g., THPTA), and sodium ascorbate in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution (e.g., 1.0 equivalent).
-
Add the solution of your alkyne-functionalized molecule (typically 1.0-1.2 equivalents).
-
Add the solvent to achieve the desired final reactant concentration (e.g., 1-10 mM).[5]
-
Prepare a premixed catalyst solution by combining the CuSO₄ solution (e.g., 0.1 equivalents) and the THPTA solution (e.g., 0.5 equivalents, to achieve a 5:1 ligand-to-copper ratio).[5][20]
-
Add the premixed catalyst solution to the reaction mixture.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0-2.0 equivalents).
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C). Reaction times can range from minutes to several hours.
-
Monitor the reaction progress using an appropriate analytical method, such as LC-MS for small molecules or SDS-PAGE for proteins.
-
Quantitative Data Summary
Table 1: Recommended Reaction Component Ratios
| Component | Recommended Ratio (relative to limiting reagent) | Reference |
| Alkyne | 1.0 - 1.2 equivalents | [5] |
| Copper(II) Sulfate | 0.1 equivalents (for small molecules) | [5] |
| Copper(II) Sulfate | 50 - 250 µM (final concentration for bioconjugation) | [20] |
| Stabilizing Ligand (e.g., THPTA) | 5 equivalents (relative to copper) | [13][20] |
| Sodium Ascorbate | 1.0 - 2.0 equivalents | [5] |
Table 2: Influence of Solvents on CuAAC Reaction Rate
| Solvent System | General Effect on Reaction Rate | Notes | Reference |
| DMSO/water mixtures | Generally good for a wide range of substrates. | A common choice for bioconjugation. | [16] |
| DMF | Effective solvent, can lead to high reaction rates. | [16][26][27] | |
| Water | Can accelerate the reaction rate in some cases. | Often used in bioconjugation.[][12] | [12] |
| Acetonitrile | Inhibitory | Should be avoided due to strong coordination with Cu(I). | [11] |
| tBuOH/water mixtures | Commonly used and effective. | [11] | |
| Supercritical CO₂ | A green alternative, can give good yields. | Requires specialized equipment. | [27][28] |
Visualizations
Caption: A flowchart illustrating the general experimental workflow for a CuAAC reaction.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2267306-15-8 [sigmaaldrich.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wmocollege.ac.in [wmocollege.ac.in]
- 18. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Preventing byproduct formation in pomalidomide linker reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide (B1683931) linker reactions. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue: Formation of an unexpected byproduct with a mass corresponding to the addition of a dimethylamino group.
-
Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorothalidomide and a primary amine linker in DMF, and I observe a significant amount of a byproduct corresponding to the dimethylamino-pomalidomide derivative. What is the cause, and how can I prevent it?
-
Answer: This is a common issue when using dimethylformamide (DMF) as a solvent at elevated temperatures in the presence of amines.[1][2][3] DMF can decompose to generate dimethylamine, which then acts as a nucleophile and competitively reacts with your 4-fluorothalidomide starting material.[1][2] This byproduct can be challenging to separate from your desired product.[4]
Solution:
-
Solvent Change: The most effective solution is to switch the solvent from DMF to dimethyl sulfoxide (B87167) (DMSO).[1][2][3] DMSO is more stable under these reaction conditions and does not generate dimethylamine, thus eliminating the formation of this specific byproduct.[1][2]
-
Temperature Optimization: If you must use DMF, consider lowering the reaction temperature. However, this may also decrease the reaction rate with your desired amine. A careful optimization of the temperature will be necessary.
-
Issue: Low yields and observation of multiple decomposition products.
-
Question: My pomalidomide linker reaction with a primary amine is resulting in a low yield of the desired product and a complex mixture of byproducts. How can I improve my yield and reduce byproduct formation?
-
Answer: Low yields and the formation of intractable byproducts are common challenges in pomalidomide conjugations, often due to the instability of the phthalimide (B116566) ring in the presence of certain nucleophiles.[1][2][4][5]
Solutions:
-
Use a Secondary Amine: If your linker design allows, using a secondary amine nucleophile instead of a primary amine can significantly improve yields.[1][2] Secondary amines are often more reactive in SNAr reactions with 4-fluorothalidomide and have a lower tendency to cause the decomposition of the phthalimide ring.[1][4]
-
Optimize Reaction Temperature: The reaction temperature is a critical parameter. For primary amines, higher temperatures (e.g., 130 °C in DMSO) may be required to achieve good yields.[1] Conversely, for secondary amines, optimal yields might be obtained at lower temperatures (e.g., 90-110 °C in DMSO).[1] It is recommended to perform a temperature optimization study for your specific reaction.
-
Control Stoichiometry: Using a large excess of the amine nucleophile can sometimes lead to increased byproduct formation, including phthalimide ring-opening products.[4] Carefully controlling the stoichiometry of your reactants can help to minimize these side reactions.
-
Issue: Formation of pomalidomide homo-dimers.
-
Question: In my synthesis of a bivalent molecule, I am observing the formation of a pomalidomide homo-dimer. How can I avoid this?
-
Answer: Homo-dimer formation can occur when a pomalidomide molecule functionalized with a linker reacts with another identical molecule instead of the intended second binding moiety.
Solutions:
-
One-Pot, Two-Step Synthesis: A one-pot, protecting group-free approach can be effective.[1][2] In this strategy, the reaction between pomalidomide and a diamine linker is carried out first at a specific temperature (e.g., 50 °C). Once this reaction is complete, the second electrophile (e.g., an activated ester of the other molecule) is added to the same pot.[1] This sequential addition minimizes the opportunity for homo-dimerization.
-
Stoichiometric Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the diamine linker relative to the pomalidomide precursor in the first step can help to ensure that the majority of the pomalidomide is converted to the singly-reacted intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pomalidomide linker reactions?
A1: The most frequently encountered byproducts include:
-
4-(dimethylamino)-pomalidomide: Arises from the decomposition of DMF when used as a solvent at high temperatures with amines.[1][2][3]
-
Phthalimide ring-opened products: Result from the nucleophilic attack of primary amines on the phthalimide carbonyls.[4]
-
Pomalidomide homo-dimers: Formed during the synthesis of bivalent molecules when two pomalidomide-linker intermediates react with each other.[4]
-
Phthalimide decomposition products: General degradation of the pomalidomide core structure under harsh reaction conditions.[4]
Q2: Which solvent is recommended for pomalidomide SNAr reactions?
A2: DMSO is generally the recommended solvent for SNAr reactions involving 4-fluorothalidomide and amine nucleophiles.[1][2][3] It is more stable than DMF at elevated temperatures and prevents the formation of the problematic 4-(dimethylamino) byproduct.[1][2]
Q3: Are there general temperature guidelines for reactions with primary vs. secondary amines?
A3: Yes, optimal temperatures tend to differ. For primary amines, higher temperatures, often around 130 °C in DMSO, have been shown to provide better yields.[1] For secondary amines, which are generally more reactive, optimal yields can be achieved at lower temperatures, typically in the range of 90-110 °C in DMSO.[1]
Q4: How can I analyze the purity of my pomalidomide conjugate and identify byproducts?
A4: A combination of analytical techniques is recommended for purity analysis and byproduct identification:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from byproducts and assessing purity.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the product and any byproducts, which is crucial for troubleshooting.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the desired product and characterize unknown byproducts.[1][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pomalidomide-Linker Synthesis
| Amine Type | Solvent | Temperature (°C) | Typical Yield Range | Key Byproducts to Monitor | Reference |
| Primary Amine | DMF | 90-130 | 25-50% | 4-(dimethylamino)-pomalidomide, Phthalimide decomposition | [1][2] |
| Primary Amine | DMSO | 130 | 60-75% | Phthalimide decomposition | [1] |
| Secondary Amine | DMSO | 90-110 | 70-95% | Minimal | [1] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction of 4-Fluorothalidomide with a Primary Amine
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add the primary amine linker (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 130 °C and stir for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired pomalidomide-linker conjugate.
Protocol 2: General Procedure for SNAr Reaction of 4-Fluorothalidomide with a Secondary Amine
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add the secondary amine linker (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of pomalidomide-linker conjugates via SNAr reaction.
Caption: The signaling pathway of a pomalidomide-based PROTAC leading to targeted protein degradation.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsred.com [ijsred.com]
- 8. researchgate.net [researchgate.net]
Pomalidomide-PEG3-azide stability and long-term storage protocols
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pomalidomide-PEG3-azide. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and proper handling of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C, protected from moisture and light.[1][2][3] Several suppliers recommend storage at -20°C, with a shelf life of approximately 12 to 24 months under these conditions.[4] Some suppliers also indicate storage at 2-8°C is acceptable, though -20°C is more commonly cited for long-term preservation.[5]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in organic solvents like DMSO and DMF.[2][4] For stock solutions, it is recommended to dissolve the compound in anhydrous DMSO. These stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1][4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1] Solutions should be stored under a nitrogen atmosphere to protect against moisture.[1]
Q3: What are the main degradation pathways for this compound?
A3: this compound has two primary points of potential degradation: the pomalidomide (B1683931) moiety and the azide (B81097) group. The pomalidomide core is susceptible to hydrolysis of the glutarimide (B196013) ring, especially in aqueous solutions at non-neutral pH.[4] The azide group is sensitive to acidic conditions, which can lead to the formation of volatile and explosive hydrazoic acid. Additionally, the PEG linker can undergo oxidative degradation.
Q4: What materials should I avoid when working with this compound?
A4: Due to the reactivity of the azide group, it is crucial to avoid contact with strong acids, heavy metals, and their salts.[6] Halogenated solvents should also be avoided as they can react with azides to form explosive compounds.[6] Use non-metal spatulas (e.g., plastic or ceramic) for handling the solid compound to prevent the formation of shock-sensitive metal azides.[6]
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound from light during storage and handling to prevent potential photolytic degradation.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity in biological assays | Compound degradation due to improper storage. | Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture. Prepare fresh stock solutions if degradation is suspected. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1] | |
| Instability in aqueous assay buffer. | Prepare fresh dilutions in aqueous buffers immediately before use. The stability of this compound in aqueous solutions is limited.[4] | |
| Inconsistent experimental results | Incomplete dissolution of the compound. | Ensure complete dissolution in the chosen solvent. Sonication may be required.[1] |
| Precipitation of the compound in aqueous media. | Check the final concentration of the organic solvent (e.g., DMSO) in your assay medium. High concentrations of the compound may lead to precipitation. | |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS) | Presence of degradation products. | Review storage and handling procedures. Analyze the sample for known degradation products of pomalidomide (e.g., hydrolyzed glutarimide ring) and potential azide reduction products. |
| Contamination from lab equipment. | Ensure all glassware and equipment are thoroughly clean. Avoid using metal spatulas or containers that could react with the azide group.[6] |
Stability and Storage Protocols
Data Presentation: Recommended Storage Conditions
| Form | Temperature | Duration | Atmosphere | Light Conditions |
| Solid | -20°C | Up to 24 months | Dry | Dark |
| Stock Solution (DMSO) | -80°C | Up to 6 months[1] | Inert gas (Nitrogen)[1] | Dark |
| Stock Solution (DMSO) | -20°C | Up to 1 month[1] | Inert gas (Nitrogen)[1] | Dark |
| Aqueous Dilutions | Room Temperature | For immediate use | N/A | Protect from light |
Experimental Protocols
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube using a non-metal spatula.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Purge the vials with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
This protocol is a general guideline for a forced degradation study to assess the stability of this compound.
-
Preparation of Samples:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.
-
Acidic Hydrolysis: 0.1 M HCl.
-
Basic Hydrolysis: 0.1 M NaOH.
-
Oxidative Degradation: 3% H₂O₂.
-
Thermal Degradation: Store the solid compound and the DMSO solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the DMSO solution to UV light (e.g., 254 nm).
-
Control: Dilute the stock solution with a 50:50 mixture of acetonitrile (B52724) and water.
-
-
Incubation:
-
Incubate the prepared samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours). For thermal and photolytic studies, take time points at regular intervals.
-
-
Sample Analysis by HPLC:
-
At each time point, take an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
-
Identify and quantify any new peaks corresponding to degradation products.
-
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Troubleshooting Low Efficacy in Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and application of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Issue 1: Poor or No Target Protein Degradation
Q1: My Pomalidomide-based PROTAC shows little to no degradation of my target protein. What are the initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue often lies with the PROTAC's integrity, the biological system, or the formation of the essential ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can compromise its activity.[1]
-
Verify E3 Ligase Expression: Ensure that the cell line used for your experiment expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by pomalidomide (B1683931). Low CRBN expression is a common reason for the failure of pomalidomide-based PROTACs.[1][2]
-
Assess Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.[1]
-
Evaluate the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency. It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal degradation window.[1][3]
Q2: I've confirmed binary engagement, but still see no degradation. What should I investigate next?
A2: This scenario suggests a failure to form a stable and productive ternary complex (Target-PROTAC-CRBN). The linker connecting the pomalidomide and the target-binding ligand is a critical determinant of ternary complex formation and stability.[3]
Linker-Related Troubleshooting:
-
Incorrect Length: The linker may be too short, causing steric hindrance, or too long, preventing an effective orientation of the target protein and E3 ligase for ubiquitination.[3]
-
Poor Geometry: The linker's attachment points or its rigidity/flexibility might not support a productive conformation for ubiquitin transfer.[3]
-
Low Ternary Complex Stability: The complex may be too transient for efficient ubiquitination.[3]
Solution: The most effective strategy is to synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG3, PEG4) and compositions (e.g., alkyl chains).[3][4]
Issue 2: Off-Target Effects and Cellular Toxicity
Q3: I'm observing degradation of proteins other than my intended target. What could be the cause?
A3: Off-target degradation is a known challenge with pomalidomide-based PROTACs. The pomalidomide moiety itself can induce the degradation of endogenous zinc-finger proteins like IKZF1 and IKZF3.[2][5][6]
Troubleshooting Off-Target Effects:
-
Pomalidomide's Inherent Activity: It is crucial to include a control where cells are treated with pomalidomide alone to distinguish between the intended PROTAC effect and the inherent activity of the pomalidomide moiety.[2]
-
PROTAC Design: Modifications to the pomalidomide scaffold can mitigate off-target effects. Research has demonstrated that substitutions at the C5 position of the phthalimide (B116566) ring can reduce the degradation of some off-target zinc-finger proteins while maintaining or even enhancing on-target activity.[2][4][5][7][8][9]
-
High PROTAC Concentration: Using excessively high concentrations of your PROTAC can lead to non-specific interactions and off-target degradation. It is advisable to use concentrations around the DC50 value for your target protein.[2]
Issue 3: Poor Cellular Permeability and Bioavailability
Q4: My PROTAC is effective in biochemical assays but shows low activity in cellular assays. What could be the problem?
A4: Poor cell permeability is a common hurdle for PROTACs due to their high molecular weight and polar surface area.[3][10][11][12] The linker composition significantly influences these properties.
Strategies to Improve Permeability:
-
Modify Linker Composition: If using a long, hydrophilic PEG linker, consider replacing it with a more hydrophobic alkyl chain or a mixed PEG/alkyl linker to balance solubility and permeability.[3]
-
Introduce Rigid Elements: Incorporating rigid moieties like piperazine (B1678402) or cycloalkane rings into the linker can sometimes improve physicochemical properties and pre-organize the PROTAC into a more membrane-permeable conformation.[3][12]
-
Prodrug Approach: A lipophilic group can be added to the CRBN ligand to create a prodrug, which may increase bioavailability.[10]
Data Summary
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC ID | Linker Type | Linker Length (atoms) | p38α Degradation (DC50 in T47D cells) |
| NR-1a | PEG-like | 8 | No degradation |
| NR-5c | Alkyl + Triazole | 15 | 110 nM |
| NR-6a | Alkyl + Triazole | 16 | 28 nM |
| NR-7h | Alkyl + Triazole | 17 | 33 nM |
| NR-1c | PEG-like | 20 | 1100 nM |
This data highlights an optimal linker length window of 16-17 atoms for this specific PROTAC series targeting p38α.[3]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This assay is the primary method to confirm that the PROTAC induces the degradation of the target protein.[13]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours), including a vehicle control (e.g., DMSO).[4][13]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate. Quantify band intensities and normalize the target protein signal to the loading control and then to the vehicle control.[1]
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay directly measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][14][15]
Methodology:
-
Cell Preparation and Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and HaloTag®-fused CRBN.[14][15]
-
HaloTag® Labeling: Add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells to label the CRBN-HaloTag® fusion protein.[3]
-
PROTAC Addition: Add the PROTAC compounds at various concentrations.[3]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.[3]
-
Signal Detection: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals.[3]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[3]
Protocol 3: In Vitro Ubiquitination Assay
This protocol assesses the ability of a pomalidomide-based PROTAC to induce ubiquitination of a target protein in a cell-free system.[16]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT): E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRBN complex), recombinant target protein, ubiquitin, and ATP.[16][17]
-
PROTAC Addition: Add the PROTAC at various concentrations (or DMSO as a control).[16]
-
Initiate Reaction: Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.[16]
-
Stop Reaction and Detection: Stop the reaction by adding Laemmli sample buffer. Boil the samples and analyze by SDS-PAGE and Western blotting using an antibody against the target protein. A high molecular weight smear indicates polyubiquitination.[16][17]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
How to reduce off-target effects of pomalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing the off-target effects of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The most significant off-target effect of pomalidomide-based PROTACs is the unintended degradation of zinc-finger (ZF) proteins.[1][2][3] The pomalidomide (B1683931) moiety itself can act as a molecular glue, inducing proximity between the E3 ligase Cereblon (CRBN) and various ZF proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4][5] This can have unintended biological consequences, as ZF proteins play crucial roles in various cellular processes, including transcription and development.[1]
Q2: How can the design of the pomalidomide moiety be modified to reduce off-target effects?
A2: Modifying the pomalidomide scaffold is a key strategy to mitigate off-target degradation. Research has shown that substitutions at the C5 position of the phthalimide (B116566) ring can create steric hindrance, which disrupts the interaction with ZF proteins without significantly affecting the binding to CRBN.[1][2][3][5][6] This targeted modification leads to a more selective PROTAC with an improved therapeutic window.[1][3]
Q3: What is the "hook effect" and how can it be managed in experiments?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the PROTAC's degradation efficiency decreases, resulting in a bell-shaped dose-response curve.[6][7] This occurs because an excess of the bifunctional molecule leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[6][7] To manage this, it is crucial to perform a full dose-response curve to identify the optimal concentration range that yields maximal degradation (DC50 and Dmax).[6]
Q4: How does the linker between the pomalidomide and the target protein binder influence selectivity?
A4: The linker is not just a spacer; its length, composition, and attachment point are critical determinants of PROTAC efficacy and selectivity.[8][9][10] An optimal linker length is required to facilitate the formation of a stable and productive ternary complex.[6][8] Linkers that are too short can cause steric clashes, while linkers that are too long may not effectively bring the target protein and E3 ligase into proximity.[8] The composition of the linker (e.g., PEG-based or aliphatic) can also influence the PROTAC's solubility, cell permeability, and metabolic stability.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety is recruiting endogenous ZF proteins to the CRBN E3 ligase. | - Confirm Linker Attachment Point: Ensure the linker is attached to the C5 position of the pomalidomide's phthalimide ring, as C4 modifications are associated with greater off-target effects.[6] - Perform Global Proteomics: Use quantitative mass spectrometry to identify the full scope of off-target protein degradation.[11][12] - Consider Pomalidomide Analogs: Synthesize and test PROTACs using pomalidomide analogs with modifications at the C5 position to sterically hinder ZF protein binding.[1][3] |
| Lack of On-Target Protein Degradation | - The ternary complex (Target-PROTAC-CRBN) is not forming or is unstable. - The linker is suboptimal. - The target-binding portion of the PROTAC has low affinity. | - Verify Ternary Complex Formation: Use biophysical assays like co-immunoprecipitation or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to confirm the formation of the ternary complex.[6] - Optimize the Linker: Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal spacer.[6][8] - Confirm Target Engagement: Ensure the target-binding warhead retains high affinity for the protein of interest after conjugation to the linker and pomalidomide. |
| "Hook Effect" Observed in Degradation Assays | Excess PROTAC molecules are forming binary complexes instead of the productive ternary complex. | - Perform a Full Dose-Response Curve: This will help identify the optimal concentration range for maximal degradation (DC50 and Dmax) and avoid concentrations that lead to the hook effect.[6] - Use Lower Concentrations: Subsequent experiments should be conducted within the identified optimal concentration range. |
| Poor Cell Permeability or Solubility | The physicochemical properties of the PROTAC are unfavorable for cellular uptake. | - Modify the Linker: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve solubility and permeability.[8][9] - Employ Prodrug Strategies: Mask polar groups that may hinder cell membrane passage.[13] |
Quantitative Data Summary
Table 1: Impact of Pomalidomide Modification Position on Off-Target Degradation
| Pomalidomide Analog | Modification Position | Relative Off-Target ZFP91 Degradation (%) | Reference |
| Pomalidomide (unmodified) | - | 100 | [1] |
| Analog 1 | C4 | ~90 | [1] |
| Analog 2 | C5 | < 20 | [1][6] |
| Analog 3 | C6-fluoro | < 15 (linker dependent) | [6] |
| Data is illustrative and approximated from published graphical representations. |
Table 2: Representative Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TL12-186 | IKZF1 | MM1S | Not specified | 88.47 | [4] |
| TL12-186 | IKZF3 | MM1S | Not specified | 98.83 | [4] |
| Pomalidomide-C5-Dovitinib | FLT3-ITD | MV4-11 | < 10 | > 90 | [11] |
| EGFR PROTAC 16 | EGFR | A549 | Not specified | 96 | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Protein Degradation
Objective: To quantify the degradation of the target protein and a known off-target protein (e.g., ZFP91) following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate the desired cell line and allow for adherence overnight. Treat the cells with a range of concentrations of the pomalidomide-based PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[15]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target protein, an off-target protein (e.g., ZFP91), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Analysis: Quantify the band intensities and normalize the signal of the target and off-target proteins to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Global Proteomics using Mass Spectrometry
Objective: To identify all proteins that are degraded upon treatment with a pomalidomide-based PROTAC, providing a comprehensive view of on-target and off-target effects.
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency and treat with the PROTAC at various concentrations and time points, including a vehicle control.[12]
-
Protein Extraction and Digestion: Harvest and lyse the cells in a denaturing buffer (e.g., 8M urea). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA). Digest the proteins into peptides using an enzyme such as trypsin.[12]
-
Tandem Mass Tag (TMT) Labeling: Label the peptide digests from each condition with isobaric TMT reagents. This allows for the relative quantification of proteins across different samples in a single mass spectrometry run.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the TMT-labeled samples and analyze them by LC-MS/MS.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package to identify and quantify proteins. Identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to the vehicle control as potential degradation targets.[12]
Visualizations
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: Mechanism of off-target zinc-finger protein degradation.
Caption: Troubleshooting workflow for lack of on-target degradation.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical challenge of improving the cell permeability of PROTAC molecules.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC development related to poor cell permeability.
Q1: My PROTAC is highly potent in biochemical assays but shows little to no activity in cell-based assays. Could this be a permeability issue?
A: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs are large molecules, often with molecular weights (MW) exceeding 800 Da and high polar surface areas (PSA), which places them in the "beyond the Rule of Five" (bRo5) chemical space.[1] These characteristics can severely limit their ability to passively diffuse across the cell membrane to reach their intracellular targets.[1][2] Even with high in vitro binding affinity, insufficient intracellular concentration will lead to a lack of protein degradation.[1]
Q2: I'm not seeing any target degradation. What are the initial troubleshooting steps?
A: When a PROTAC fails to induce target degradation, a systematic troubleshooting approach is necessary. The following workflow can help identify the root cause, including but not limited to permeability issues.
References
Technical Support Center: Protecting Group-Free Synthesis of Pomalidomide-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the protecting group-free synthesis of pomalidomide-based degraders.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pomalidomide-based degraders without the use of protecting groups.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can significantly hinder the reaction.[1][2] | - Solvent: Switch from DMF to DMSO. DMF can lead to the formation of a dimethylamine-containing byproduct, which complicates purification and lowers yield.[1][2] - Temperature: Optimize the reaction temperature. For primary amines, 110 °C is often optimal, while secondary amines generally react more efficiently at 90 °C.[2][3] - Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to prevent unwanted side reactions. |
| Poor Nucleophilicity of the Amine: The amine on the linker may not be sufficiently nucleophilic for the SNAr reaction with 4-fluorothalidomide.[1][2] | - Consider using linkers with secondary amines, which have been shown to provide higher yields compared to primary amines in some cases.[3][4] - For amino acid linkers, using the ester form can improve yields compared to the free carboxylic acid.[3] | |
| Degradation of Pomalidomide (B1683931) Moiety: The glutarimide (B196013) ring of pomalidomide is base-sensitive and can be susceptible to hydrolysis or other side reactions under harsh basic conditions.[5] | - Use a milder base or reduce the reaction time. - Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis. | |
| Formation of Homo-dimers | High Reactivity of Diamine Linkers: When using symmetrical diamine linkers, both ends can react with 4-fluorothalidomide, leading to the formation of pomalidomide homo-dimers.[1][2] | - In a one-pot synthesis of a heterobifunctional degrader, control the stoichiometry carefully. Use a slight excess of the diamine linker relative to 4-fluorothalidomide in the first step.[1][2] - Optimize the temperature to favor mono-substitution. For instance, the first step of the reaction with the diamine can be performed at a lower temperature (e.g., 50 °C) before adding the ligand for the protein of interest.[1][2] |
| Difficulty in Product Purification | Formation of Byproducts: The use of DMF as a solvent can lead to a persistent dimethylamine-containing byproduct that is difficult to separate from the desired product.[1][2] | - As mentioned, switching the solvent to DMSO can prevent the formation of this specific byproduct.[1][2] - Standard purification techniques like column chromatography may need to be optimized with different solvent systems to achieve better separation. |
| Similar Polarity of Starting Material and Product: Unreacted 4-fluorothalidomide or the amine linker may have similar polarities to the product, making separation challenging. | - Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure complete consumption of the limiting reagent. - Adjust the solvent gradient during column chromatography for finer separation. | |
| Off-Target Effects of the Degrader | Linker Attachment Point: The position of the linker on the pomalidomide phthalimide (B116566) ring can influence the degradation of off-target zinc-finger (ZF) proteins.[6][7] | - Modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of off-target ZF proteins compared to modifications at the C4 position.[6][7] |
| Linker Composition: The properties of the linker itself can impact off-target effects. | - Avoid linkers with hydrogen-bond donors immediately attached to the phthalimide ring, as this can increase ZF protein degradation.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group-free synthesis desirable for pomalidomide-based degraders?
A1: Protecting group-free synthesis offers several advantages, including:
-
Increased Efficiency: It reduces the number of synthetic steps (protection and deprotection), saving time and resources.[1][2]
-
Higher Overall Yields: By eliminating steps, the potential for material loss at each stage is reduced.[3][4]
-
Simplified Purification: Fewer reaction steps often lead to cleaner reaction mixtures and simpler purification processes.
-
Cost-Effectiveness: Reducing the number of reagents and reaction steps lowers the overall cost of synthesis.
Q2: What is the most common protecting group-free method for synthesizing pomalidomide-based degraders?
A2: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amine-containing linker.[1][2] This approach is generally operationally simpler and less rigorous than other methods like palladium-based amination.[1][2]
Q3: How can I perform a one-pot synthesis of a heterobifunctional pomalidomide-based degrader?
A3: A one-pot synthesis can be achieved by leveraging the differential reactivity of nucleophiles. A common strategy involves:
-
Reacting 4-fluorothalidomide with an unprotected diamine linker at a controlled temperature (e.g., 50 °C in DMSO) to favor mono-substitution.
-
Once the first step is complete (as monitored by TLC or LC-MS), the activated ester of the ligand for the protein of interest is added to the reaction mixture to react with the remaining free amine of the linker.[1][2]
Q4: What are the key parameters to optimize for a successful protecting group-free synthesis?
A4: The key parameters to optimize are:
-
Solvent: DMSO is often preferred over DMF to avoid byproduct formation.[1][2]
-
Temperature: Temperature should be optimized based on the nucleophilicity of the amine linker (primary vs. secondary).[2][3]
-
Base: A non-nucleophilic base like DIPEA is recommended.
-
Stoichiometry: Careful control of the molar ratios of reactants is crucial, especially in one-pot syntheses.
Q5: Can I use a linker with a free carboxylic acid in a protecting group-free synthesis?
A5: While it is possible, using a linker with a free carboxylic acid can sometimes lead to lower yields. For instance, the synthesis with a glycine (B1666218) linker has been reported to have a low yield, whereas the corresponding t-butyl ester derivative resulted in a significantly improved yield.[3]
Experimental Protocols
General Protocol for One-Pot Protecting Group-Free Synthesis of a JQ1-Pomalidomide Degrader
This protocol is a generalized procedure based on reported methods.[1][2]
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO (0.2 M), add the unprotected diamine linker (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Heat the reaction mixture to 50 °C and stir until the 4-fluorothalidomide is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Add the activated ester of the JQ1 ligand (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
Table 1: Yields of JQ1-Pomalidomide Conjugates from One-Pot Protecting Group-Free Synthesis [1][2]
| Linker Type | Yield (%) |
| Unprotected Diamine (for 10a) | 21 |
| Symmetrical Secondary Diamine (for 10b) | 50 |
| Symmetrical Secondary Diamine (for 10c) | 37 |
| Unsymmetrical Azetidine Linker (for 10d) | 62 |
| ARV-825 (10e) | 25 |
| Copper-assisted Azide-Alkyne Click Reaction (for 12) | 67 |
Yields are based on a one-pot synthesis without intermediate purification.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of pomalidomide-based degraders.
Caption: Troubleshooting logic for low product yield in pomalidomide degrader synthesis.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Stability of PEG Linkers in PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
PROTACs with PEG linkers can present several metabolic stability challenges during development. This guide provides solutions to common issues encountered during in vitro and in vivo experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy despite good in vitro potency | * Poor Metabolic Stability: The PEG linker may be rapidly metabolized, leading to rapid clearance of the PROTAC.[1][2] * First-Pass Metabolism: Significant metabolism of the PROTAC in the liver and/or gut wall before it reaches systemic circulation.[1] | 1. Incorporate Rigid Moieties: Introduce cyclic structures like piperazine, piperidine, or triazole rings into the PEG chain to shield it from metabolic enzymes.[1][3] 2. Optimize Linker Length: Synthesize and test PROTAC analogs with varying PEG linker lengths to identify the optimal balance between ternary complex formation and metabolic stability.[1] 3. Alternative Linkers: Consider replacing the PEG linker with a more metabolically stable linker, such as an alkyl chain.[1] 4. Formulation Strategies: Investigate formulation approaches like amorphous solid dispersions to improve solubility and potentially bypass extensive first-pass metabolism.[1] |
| High variability in experimental results | * PROTAC Degradation: The PROTAC may be unstable in the experimental matrix (e.g., plasma, cell culture media) or during sample processing.[1] * Analytical Issues: In-source fragmentation during LC-MS/MS analysis can lead to inaccurate quantification. | 1. Optimize Analytical Methods: Adjust LC-MS/MS parameters to minimize in-source fragmentation.[1] 2. Assess Matrix Stability: Evaluate the stability of the PROTAC in the relevant biological matrix over the course of the experiment.[4] |
| PROTAC appears inactive in cellular assays | * Inefficient Ternary Complex Formation: The flexibility or length of the PEG linker may not be optimal for the formation of a stable ternary complex between the target protein and the E3 ligase.[1][5] * Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the PEG linker, may limit its ability to cross the cell membrane.[2][4] | 1. Modify Linker Design: Alter the length and composition of the linker to improve the geometry of the ternary complex.[4][5] 2. Enhance Permeability: Introduce more lipophilic moieties into the linker or other parts of the PROTAC to improve cell permeability.[1][4] |
| Detection of multiple metabolites | * PEG Chain Metabolism: The ether linkages in the PEG chain are susceptible to oxidative metabolism, primarily through O-dealkylation by cytochrome P450 (CYP) enzymes, leading to multiple fragmentation points.[1][6][] | 1. Metabolite Identification: Use high-resolution mass spectrometry to identify the structures of the metabolites.[8][9] 2. Site of Metabolism Analysis: Pinpoint the "soft spots" in the molecule that are most prone to metabolism.[6][10] 3. Rational Design: Based on the identified metabolic pathways, rationally design new PROTACs with modifications at the metabolic hotspots to improve stability.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for PEG linkers in PROTACs?
A1: The most common metabolic pathway for PEG linkers in PROTACs is oxidative metabolism, specifically O-dealkylation, which is primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP3A4.[1][6][] This process involves the removal of alkyl groups from the ether linkages of the PEG chain, which can lead to the fragmentation of the linker.[6][8] Other potential metabolic reactions include hydroxylation and amide hydrolysis if such functional groups are present in the linker.[]
Q2: How does the length of a PEG linker affect the metabolic stability of a PROTAC?
A2: The length of the PEG linker is a critical factor influencing a PROTAC's metabolic stability. Generally, as the length of the linker increases, the metabolic stability of the molecule tends to decrease.[] Longer, more flexible linkers can be more susceptible to enzymatic degradation.[2] However, the optimal linker length is a balance, as a certain length is required to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][12] Shorter linkers may offer greater steric hindrance, which can protect the PROTAC from entering the catalytic site of metabolic enzymes.[][]
Q3: What strategies can be employed to improve the metabolic stability of PEG linkers?
A3: Several strategies can be used to enhance the metabolic stability of PROTACs containing PEG linkers:
-
Incorporation of Rigid Moieties: Introducing rigid structural elements such as piperazine, piperidine, or triazole rings into the flexible PEG chain can shield the molecule from metabolic enzymes.[1][3] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for binding.[1]
-
Linker Length Optimization: Systematically varying the length of the PEG linker is crucial to find the optimal balance between degradation efficacy and metabolic stability.[1][]
-
Introduction of Metabolically Inert Groups: Placing metabolically stable groups, like fluorine or deuterium, at identified metabolic "hotspots" can block enzymatic modification.[2]
-
Conformational Constraints: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact structure that is less accessible to metabolic enzymes.[2]
Q4: What are the standard in vitro assays to assess the metabolic stability of PROTACs with PEG linkers?
A4: The standard in vitro assays for evaluating metabolic stability include:
-
Liver Microsome Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of CYP enzymes to assess Phase I metabolism.[2][6]
-
Hepatocyte Stability Assay: Using cryopreserved human hepatocytes is considered the "gold standard" for early screening as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors at physiological levels.[6][10]
-
Plasma Stability Assay: This assay evaluates the stability of the PROTAC in plasma to identify degradation by plasma enzymes.[]
Q5: Can the metabolism of a PROTAC be predicted from the metabolism of its individual components (target binder, E3 ligase ligand)?
A5: No, the metabolism of a PROTAC cannot be reliably predicted from the metabolism of its individual constituent ligands.[6][10] The linker itself introduces new potential sites for metabolism, and the overall structure of the PROTAC can alter the metabolic susceptibility of the warhead and E3 ligase ligand.[6][] Therefore, it is essential to evaluate the metabolic stability of the entire PROTAC molecule.[6]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[2]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - known high clearance compound)
-
Negative control (e.g., Warfarin - known low clearance compound)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, combine the HLM and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add the test PROTAC to the pre-warmed microsome solution. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the rate of degradation, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[15]
Protocol 2: In Vitro Metabolic Stability Assay using Cryopreserved Human Hepatocytes
Objective: To assess the metabolic stability of a PROTAC in a more physiologically relevant system containing both Phase I and Phase II enzymes.[6]
Materials:
-
Test PROTAC compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Positive and negative control compounds
-
Acetonitrile (ACN) with an internal standard
Procedure:
-
Hepatocyte Thawing and Plating: Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol. Allow the cells to attach and recover.
-
Compound Addition: Prepare a solution of the test PROTAC and control compounds in the incubation medium. Add the compound solution to the plated hepatocytes.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time Points: Collect samples of the incubation medium at multiple time points (e.g., 0, 30, 60, 120, and 240 minutes).[6][10]
-
Quenching and Sample Preparation: Quench the reaction by adding cold acetonitrile with an internal standard to the collected samples. Centrifuge to remove cell debris and precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the parent PROTAC at each time point.
-
Data Analysis: Similar to the HLM assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.
Data Presentation
Table 1: Comparative Metabolic Stability of PROTACs with Different Linkers
| PROTAC ID | Linker Type | Linker Length (atoms) | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| PROTAC-A | PEG | 12 | 25 | 27.7 |
| PROTAC-B | PEG | 16 | 15 | 46.2 |
| PROTAC-C | Alkyl | 12 | 45 | 15.4 |
| PROTAC-D | PEG-piperazine | 14 | 60 | 11.6 |
| PROTAC-E | PEG-triazole | 15 | >120 | <5.8 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Common Metabolites of a Hypothetical PEG-Linked PROTAC
| Metabolite ID | Proposed Biotransformation | m/z |
| M1 | O-dealkylation of PEG chain | [Parent - C2H4O] |
| M2 | Hydroxylation on warhead | [Parent + O] |
| M3 | Amide hydrolysis at linker | [Cleavage product 1] |
| M4 | N-dealkylation at linker | [Parent - CH2] |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Pomalidomide-PEG3-Azide in PROTACs: A Comparative Guide to E3 Ligase Ligand Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pomalidomide-PEG3-Azide and Alternative E3 Ligase Ligand Linkers in Proteolysis-Targeting Chimeras (PROTACs), Supported by Experimental Data.
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) hinges on the optimal selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. Pomalidomide, a potent recruiter of the Cereblon (CRBN) E3 ligase, is a cornerstone in the development of these novel therapeutics. When functionalized with a Polyethylene Glycol (PEG) linker and a terminal azide (B81097) group, as in this compound, it becomes a versatile building block for PROTAC synthesis via "click chemistry"[1][2]. This guide provides a comparative analysis of this compound against other E3 ligase ligand-linker combinations, offering insights into their respective impacts on PROTAC performance.
Performance Comparison: CRBN vs. VHL E3 Ligase Ligands
The two most extensively utilized E3 ligases in PROTAC design are CRBN and von Hippel-Lindau (VHL)[][4]. The choice between a pomalidomide-based CRBN recruiter and a VHL ligand can significantly influence a PROTAC's degradation efficiency, cell-type specificity, and pharmacokinetic properties.
Pomalidomide generally exhibits a strong binding affinity for CRBN, which can lead to the formation of a stable ternary complex and efficient protein degradation[5]. Pomalidomide-based PROTACs have demonstrated high potency, particularly in hematopoietic cells where CRBN is abundantly expressed[]. The azide functionality in this compound allows for a straightforward and efficient conjugation to a POI ligand containing an alkyne group through a copper-catalyzed or strain-promoted click reaction[1].
On the other hand, VHL-recruiting PROTACs have been reported to have broader activity across a diverse range of cell lines[6]. The selection of the E3 ligase can also affect the subcellular localization of the PROTAC's activity, as CRBN can shuttle between the nucleus and cytoplasm, while VHL is predominantly cytosolic[].
Below is a quantitative comparison of BRD4-targeting PROTACs, a common benchmark in the field, utilizing either a pomalidomide-based CRBN ligand with a PEG linker or a VHL ligand with varying linkers. It is important to note that direct head-to-head comparisons with identical linkers are limited, and performance is highly dependent on the specific POI, cell line, and linker composition.
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | PEG-based | BRD4 | MV4-11 | ~8 | >95 | [6] |
| ARV-825 | Pomalidomide | PEG-based | BRD4 | RS4;11 | 4.6 | >90 | [7] |
| MZ1 | VHL Ligand | Alkyl-ether | BRD4 | HeLa | 24 | >90 | [7] |
| ARV-771 | VHL Ligand | PEG-based | BRD4 | 22Rv1 | <5 | >95 | [8] |
Note: Data is compiled from different studies, and experimental conditions may vary. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
The Critical Role of the Linker
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment point influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase)[7][9].
-
Linker Length: An optimal linker length is crucial for productive ternary complex formation. A linker that is too short may cause steric hindrance, while an overly long one may not effectively bring the POI and E3 ligase into proximity for efficient ubiquitination[9][10].
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. PEG linkers, like the one in this compound, are often used to improve solubility and pharmacokinetic properties[7][10]. However, in some cases, more rigid alkyl linkers have shown to improve degradation potency[7].
-
Attachment Point: The point of attachment of the linker to both the E3 ligase ligand and the POI ligand can significantly impact the orientation of the ternary complex and, consequently, the degradation efficiency[9].
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
The great debate in PROTAC design: A comparative analysis of PEG versus alkyl linkers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often considered a simple spacer, the linker's chemical nature profoundly influences a PROTAC's efficacy and drug-like properties. Among the most common choices for flexible linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains, each with a distinct set of advantages and disadvantages that can significantly impact a PROTAC's performance. This guide provides a comprehensive comparison of PEG and alkyl linkers, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during PROTAC design.
At a glance: Key differences between PEG and alkyl linkers
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units | Saturated or unsaturated hydrocarbon chains |
| Solubility | Generally increases aqueous solubility | Generally more hydrophobic, can decrease aqueous solubility |
| Permeability | Complex relationship; can both hinder and help cell permeability | Can improve cell permeability due to increased lipophilicity |
| Metabolic Stability | Can be susceptible to oxidative metabolism | Generally more metabolically stable |
| Synthesis | Readily available in various lengths, but can be more complex to incorporate | Synthetically straightforward and easily modified |
| Ternary Complex | Flexibility can aid in productive complex formation | Flexibility allows for conformational sampling to find a productive pose |
Quantitative data presentation: A comparative look at performance
The choice between a PEG and an alkyl linker can have a dramatic impact on the degradation efficiency and pharmacokinetic properties of a PROTAC. The following tables summarize quantitative data from various studies to illustrate these differences. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Type on Degradation Potency (DC50) and Efficacy (Dmax)
| PROTAC System | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader | Alkyl | 9 | Concentration-dependent decrease | Not specified | [1] |
| BRD4 Degrader | PEG | 3 PEG units | Weak degradation | Not specified | [1] |
| TBK1 Degrader | Alkyl/Ether | < 12 | No degradation | < 10 | [1] |
| TBK1 Degrader | Alkyl/Ether | 21 | 3 | 96 | [1] |
| SMARCA2 Degrader | Alkyl | Not specified | >1000 | <20 | [2] |
| SMARCA2 Degrader | PEG2 | Not specified | 500 | 55 | [2] |
| SMARCA2 Degrader | PEG4 | Not specified | 250 | 70 | [2] |
Table 2: Influence of Linker Type on Physicochemical Properties and Permeability
| PROTAC System | Linker Type | cLogP | TPSA (Ų) | Permeability (10⁻⁷ cm s⁻¹) | Reference |
| BRD4 Degrader | Alkyl | 4.2 | 165.2 | 2.5 | [2] |
| BRD4 Degrader | PEG2 | 3.5 | 174.5 | 1.8 | [2] |
| BRD4 Degrader | PEG4 | 2.8 | 193.0 | 1.1 | [2] |
Visualizing the concepts: Diagrams of pathways and workflows
To better understand the processes and logic involved in PROTAC design and evaluation, the following diagrams have been generated using the DOT language.
References
Pomalidomide vs. Thalidomide-Based PROTACs: A Comparative Guide for Researchers
A deep dive into the performance, mechanism, and experimental validation of two key Cereblon-recruiting PROTAC classes.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A crucial component of many successful PROTACs is the E3 ligase recruiter. Among the most utilized are derivatives of the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and pomalidomide (B1683931), which both engage the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This guide provides a comprehensive comparison of pomalidomide-based and thalidomide-based PROTACs, offering insights into their performance, underlying mechanisms, and the experimental protocols required for their evaluation.
At a Glance: Key Differences
| Feature | Pomalidomide-Based PROTACs | Thalidomide-Based PROTACs |
| CRBN Binding Affinity | Higher | Lower |
| Typical PROTAC Potency | Generally higher (lower DC50, higher Dmax) | Generally lower |
| Off-Target Effects | Potential for off-target degradation of zinc-finger proteins, which can be mitigated by C5 linker functionalization.[5][6] | Less inherent off-target activity reported, but often associated with lower on-target potency.[7] |
| Synthesis Complexity | Can be more complex depending on the specific analogue and linker strategy.[7] | Relatively simpler synthesis reported for some analogues.[7] |
Mechanism of Action: A Shared Pathway
Both pomalidomide and thalidomide-based PROTACs operate through a similar mechanism of action. They act as a molecular bridge, bringing a target Protein of Interest (POI) into close proximity with the CRBN E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[8]
Caption: General mechanism of CRBN-recruiting PROTACs.
The key difference in performance often stems from the initial binding event. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[7][9][10] This stronger interaction can lead to more stable and efficient formation of the ternary complex (POI-PROTAC-CRBN), resulting in more potent protein degradation.[3][7]
Performance Data: A Quantitative Comparison
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize comparative data for PROTACs targeting well-characterized proteins, illustrating the performance differences between pomalidomide and thalidomide-based degraders.
Table 1: Comparison of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | ~2.5 | >95 |
| A1874 | Thalidomide | BRD4 | MOLM-13 | 47 | ~90 |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Comparison of EGFR-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16[2] | Pomalidomide | EGFRWT | A549 | 32.9 | 96 (at 72h) |
| PROTAC IDO1 Degrader-1[11] | Pomalidomide | IDO1 | HeLa | 2840 | 93 |
| NU223612[11] | Thalidomide derivative | IDO1 | U87 | 329 | >70 |
Note: Data is compiled from different studies and experimental conditions may vary.
As the data suggests, pomalidomide-based PROTACs frequently demonstrate lower DC50 values, indicating higher potency.
Mitigating Off-Target Effects
A significant consideration in the design of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) proteins.[5][6] This is an inherent activity of the pomalidomide moiety itself. However, strategic modification of the pomalidomide scaffold has been shown to mitigate these effects. Specifically, functionalization at the C5 position of the phthalimide (B116566) ring for linker attachment can significantly reduce the degradation of ZF proteins while maintaining or even enhancing on-target potency.[5]
Caption: Linker attachment site impacts off-target effects.
Experimental Protocols
Accurate and reproducible experimental validation is crucial in the development and comparison of PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][5]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (pomalidomide- or thalidomide-based)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Critical Juncture: How Linker Attachment Points Dictate PROTAC Efficacy and Durability
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. While the warhead and E3 ligase ligand are crucial for binding, the linker connecting them is far from a passive tether. Emerging evidence underscores that the specific point of attachment of the linker to both the target-binding moiety and the E3 ligase ligand profoundly influences the PROTAC's activity and stability, ultimately determining its therapeutic potential.
This guide provides an objective comparison of how varying linker attachment points impact PROTAC performance, supported by experimental data. We delve into the quantitative effects on protein degradation and stability, detail the methodologies for key experiments, and visualize the underlying principles to inform rational PROTAC design.
Impact of Linker Attachment on PROTAC Activity
The linker's exit vector from both the warhead and the E3 ligase ligand dictates the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). This spatial arrangement is critical for productive ubiquitination and subsequent degradation of the target protein. An suboptimal attachment point can lead to steric hindrance, preventing the formation of a stable and functional ternary complex, or orienting the target protein's lysine (B10760008) residues unfavorably for ubiquitin transfer.
A study on cereblon (CRBN)-based PROTACs targeting histone deacetylases (HDACs) illustrates this principle. By systematically altering the attachment point on the CRBN ligand, researchers observed significant variations in degradation potency.
| PROTAC | CRBN Ligand | Linker Attachment Point on CRBN Ligand | Target | Cell Line | DC50 (nM)[1] | Dmax (%)[1] |
| PROTAC 7 | Pomalidomide | C4-amino | HDAC3 | HCT116 | 130 ± 20 | 88 |
| PROTAC 9 | Pomalidomide | C5-position | HDAC3 | HCT116 | 440 ± 30 | 77 |
| PROTAC 21 | Lenalidomide | C4-amino | HDAC3 | HCT116 | >1000 | <50 |
| PROTAC 22 | Lenalidomide | C5-position | HDAC3 | HCT116 | 440 ± 30 | 77 |
As the data indicates, subtle changes in the linker attachment from the C4-amino to the C5-position of the phthalimide (B116566) ring on the CRBN ligand can dramatically alter the degradation efficiency (DC50) and the maximal level of degradation (Dmax).
Similarly, for Von Hippel-Lindau (VHL)-based PROTACs, the exit vector is a key determinant of activity. Research on estrogen receptor alpha (ERα) degraders demonstrated that altering the attachment point on the estradiol (B170435) warhead significantly impacted degradation. PROTACs with the linker attached at the C7 position of estradiol showed the highest affinity and degradation potential towards ERα.[2]
Influence of Linker Attachment on PROTAC Stability
Beyond ternary complex formation, the linker attachment point can significantly influence the metabolic stability of a PROTAC. The linker and its connection points are often susceptible to enzymatic degradation, primarily by cytochrome P450 enzymes in the liver.[3] An attachment point that exposes a metabolically labile part of the PROTAC can lead to rapid clearance and reduced in vivo efficacy.
A study investigating the metabolism of a library of PROTACs revealed that the linker was the most metabolically vulnerable moiety, with instability often localized at the attachment points.[3] For instance, a comparison of two PROTACs with identical warheads and E3 ligase ligands but different linker attachment points on the thalidomide (B1683933) moiety showed a marked difference in their metabolic half-lives.
| PROTAC | Linker Attachment on Thalidomide | Linker Type | Half-life (t1/2) in Human Liver Microsomes (min)[3] |
| Compound 35 | C4-amino | PEG | 35 |
| Compound 40 | C5-position | PEG | >240 |
This data highlights that the selection of the linker attachment site can have a profound impact on the overall metabolic stability of the PROTAC, a critical parameter for its development as a therapeutic agent.
Visualizing the Principles of PROTAC Action and Design
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for PROTAC evaluation, and the logical relationship between linker design and degradation efficiency.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTACs with varied linker attachment points.
Caption: Logical relationship between linker design parameters and degradation efficiency.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstone of rational drug design. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the levels of a target protein in cells following treatment with varying concentrations of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.[4][5]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (with known high and low metabolic instability)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds. Prepare working solutions by diluting the stock solutions in phosphate buffer.[6]
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Add the test PROTAC to the mixture.[6]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[6]
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to cold acetonitrile with an internal standard to stop the reaction.[6]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[6]
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.[6]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line is used to calculate the half-life (t1/2) of the PROTAC.[6]
Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells
Objective: To detect and characterize the formation of the PROTAC-induced ternary complex in a live-cell environment.
Materials:
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).
-
Mammalian cell line (e.g., HEK293T)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with appropriate filters
Procedure:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.[7]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[7]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[7]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[7]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[7]
Conclusion
The linker attachment point is a critical design parameter that significantly modulates the activity and stability of PROTACs. A systematic evaluation of different exit vectors on both the warhead and the E3 ligase ligand is essential for the optimization of potent and durable protein degraders. By employing robust experimental methodologies and leveraging the principles of ternary complex formation and metabolic stability, researchers can rationally design the next generation of PROTACs with enhanced therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for navigating the complex structure-activity and structure-property relationships governed by the linker attachment point.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Pomalidomide PROTACs: A Comparative Guide to C5 vs. C4 Linker Attachment
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of pomalidomide (B1683931) linker attachment strategies for enhanced PROTAC performance.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules. A critical design element that profoundly influences a PROTAC's efficacy, selectivity, and therapeutic window is the point of linker attachment to the pomalidomide scaffold. This guide provides a detailed comparison of C5- versus C4-position linker attachments on the pomalidomide phthalimide (B116566) ring, supported by experimental data, to inform the rational design of next-generation protein degraders.
Executive Summary: C5-Position Attachment Demonstrates Superiority
The strategic choice of linker attachment point on the pomalidomide moiety is a key determinant of a PROTAC's overall performance. A growing body of evidence demonstrates that attaching the linker at the C5 position of the phthalimide ring offers significant advantages over the more traditional C4 attachment. These benefits include enhanced on-target degradation potency and, most critically, a marked reduction in off-target effects, particularly the degradation of zinc-finger (ZF) transcription factors. This improved selectivity profile makes C5-substituted pomalidomide-based PROTACs a more attractive option for therapeutic development.
Mechanism of Action: Impact of Linker Position on Ternary Complex Formation
Pomalidomide-based PROTACs function by inducing proximity between the target protein of interest (POI) and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker's attachment point on pomalidomide plays a crucial role in the geometry and stability of the resulting POI-PROTAC-CRBN ternary complex.
Structural studies have revealed that the C5 position of the pomalidomide phthalimide ring is more sterically sensitive for the formation of ternary complexes with off-target proteins, such as endogenous zinc-finger proteins.[1] By attaching the linker at the C5 position, steric hindrance is created that disrupts the interaction with these unintended targets without compromising the productive binding required for on-target degradation.[2] Conversely, the C4 position is associated with greater off-target ZF degradation.[2]
Figure 1: General mechanism of protein degradation by pomalidomide-based PROTACs.
Comparative Performance Data
The superiority of the C5 linker attachment is evident in the quantitative data from various studies. PROTACs with C5-linked pomalidomide consistently demonstrate improved degradation potency (lower DC50 values) and reduced off-target activity compared to their C4-linked counterparts.
On-Target Degradation Efficiency
The following table summarizes representative data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC, illustrating the enhanced potency achieved by shifting the linker attachment from the C4 to the C5 position.
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score | Reference |
| dALK-1 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High | [3] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low | [3] |
| Off-target ZF degradation score is a qualitative measure. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation. |
This data clearly shows a 5-fold improvement in on-target potency (DC50) for the C5-substituted PROTAC (dALK-2) compared to the C4-substituted version (dALK-1).[3]
Off-Target Selectivity
A primary concern with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc-finger proteins. Modifications at the C5 position have been shown to significantly mitigate this issue.
| Pomalidomide Modification | Linker Attachment Position | ZFP91 Degradation | Reference |
| Standard | C4 | Significant | [2] |
| Modified | C5 | Reduced | [2] |
Research has demonstrated that analogues with C5 modifications on the phthalimide ring exhibit reduced ZF degradation relative to identical modifications at the C4 position.[2]
Physicochemical and Pharmacokinetic Properties
While direct head-to-head pharmacokinetic data for C5- versus C4-pomalidomide PROTACs is limited in the current literature, the linker attachment point can influence a PROTAC's physicochemical properties, which in turn affects its metabolic stability and overall pharmacokinetic profile.
Studies on thalidomide-based conjugates have shown that the linker attachment point can impact hydrolytic stability.[1] It is plausible that similar effects are at play with pomalidomide-based PROTACs. The choice of linker chemistry and attachment point can affect a PROTAC's susceptibility to cleavage by metabolic enzymes.[4] For instance, certain linker types may be more prone to hydrolysis, which would result in a less durable degradation effect.[5] Therefore, careful consideration of the linker and its attachment point is crucial for developing PROTACs with favorable pharmacokinetic properties.
Experimental Protocols
Accurate and reproducible functional validation is paramount in PROTAC development. Below are detailed protocols for key experiments used to characterize the performance of pomalidomide-based PROTACs.
Figure 2: A typical experimental workflow for the functional validation of PROTACs.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTACs (C4 and C5 variants) and control compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours).
-
Wash cells with PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine DC50 and Dmax values.
NanoBRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex between the target protein, the PROTAC, and CRBN in live cells.
Materials:
-
Cell line co-expressing the target protein fused to a NanoLuc luciferase (NLuc) and CRBN fused to a HaloTag
-
NanoBRET Nano-Glo substrate
-
HaloTag NanoBRET 618 ligand
-
Pomalidomide-based PROTACs
Procedure:
-
Seed the engineered cells in a white-bottom 96-well plate.
-
Treat the cells with the HaloTag NanoBRET 618 ligand.
-
Add the PROTACs at various concentrations.
-
Add the NanoBRET Nano-Glo substrate.
-
Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader.
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET ratio indicates the formation of the ternary complex.
Conclusion
The strategic selection of the linker attachment point on the pomalidomide scaffold is a critical step in the design of potent and selective PROTACs. The available data strongly supports the use of a C5-position linker attachment over a C4-position attachment. This design choice leads to enhanced on-target degradation potency and a significantly improved off-target profile, particularly concerning the unwanted degradation of zinc-finger proteins. While further studies are needed to fully elucidate the impact of linker attachment on pharmacokinetic properties, the superior efficacy and selectivity of C5-substituted pomalidomide PROTACs make them a more promising avenue for the development of novel targeted protein degradation therapies. Researchers and drug developers are encouraged to prioritize the C5 position for linker attachment to maximize the therapeutic potential of their pomalidomide-based PROTACs.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Optimizing Protein Degradation: A Comparative Guide to PEG Linker Lengths
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical determinant of a PROTAC's efficacy is the linker connecting the target protein-binding ligand to the E3 ligase recruiter. This guide provides a comprehensive comparison of different polyethylene (B3416737) glycol (PEG) linker lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.
An optimal linker length is crucial for inducing the appropriate proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon binding. Therefore, the relationship between linker length and degradation efficacy is often not linear, and empirical testing is crucial for each specific target and E3 ligase combination.
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, the following table summarizes data from studies on PROTACs targeting various proteins.
| Target Protein | E3 Ligase | Linker Composition/Length | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | Not Reported | H661 | |
| 1-2 PEG units | > 5 µM | Not Reported | H661 | |||
| 4-5 PEG units | < 0.5 µM | Not Reported | H661 | |||
| TBK1 | VHL | < 12 atoms | No degradation | Not Reported | Not Reported | |
| 12-29 atoms | Submicromolar | Not Reported | Not Reported | |||
| 21 atoms | 3 nM | 96% | Not Reported | |||
| 29 atoms | 292 nM | 76% | Not Reported | |||
| ERα | VHL | 12-atom PEG linker | Less Potent | Not Reported | Not Reported | |
| 16-atom PEG linker | More Potent | Not Reported | Not Reported | |||
| BTK | CRBN | Short Linkers (e.g., 2 PEG units) | Impaired binding affinity | Not Reported | Ramos | |
| Long Linkers (≥ 4 PEG units) | 1-40 nM | Not Reported | Ramos |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating PROTAC efficacy, the following diagrams illustrate the key pathways and workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Mastering PROTACs: A Guide to Determining DC50 and Dmax
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins rather than merely inhibiting them. Quantifying the efficacy of a novel PROTAC is paramount, and two key metrics underpin this evaluation: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). This guide provides a comprehensive comparison of methodologies to determine these critical values, complete with detailed experimental protocols and supporting data.
The DC50 value represents the concentration of a PROTAC required to degrade 50% of the target protein, indicating the compound's potency.[1] Dmax signifies the maximum percentage of protein degradation achievable with the PROTAC, reflecting its efficacy. Accurate determination of these parameters is crucial for the structure-activity relationship (SAR) studies that drive the optimization of PROTAC candidates.[2]
Comparative Analysis of Methodologies
The selection of an appropriate assay for determining DC50 and Dmax depends on various factors, including throughput requirements, sensitivity, and the availability of specific reagents. While Western blotting remains a gold standard for its direct visualization of protein levels, several alternative methods offer significant advantages in terms of speed and quantitation.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Western Blot | Size-based separation of proteins via gel electrophoresis followed by antibody-based detection of the target protein.[3] | Direct visualization of protein size and abundance. Widely established and accessible.[3][4] | Low throughput, semi-quantitative, labor-intensive, and requires high-quality antibodies.[5] | Low |
| In-Cell Western (ICW) | A quantitative immunofluorescence-based assay performed in microplates.[6][7] | Higher throughput than traditional Western blot.[6][7] Amenable to automation. | Requires adherent cell lines and validated antibodies for in-cell applications.[6][8] | Medium to High |
| HiBiT/NanoLuc® Assays | Bioluminescence-based assay where the target protein is tagged with a small peptide (HiBiT) that reconstitutes a functional luciferase with a larger subunit (LgBiT).[9][10] | High sensitivity, broad dynamic range, and amenable to high-throughput screening and kinetic measurements.[9][10][11] | Requires genetic modification of cells to introduce the HiBiT tag.[9] | High |
| Mass Spectrometry (Proteomics) | Unbiased, global analysis of protein abundance in response to PROTAC treatment.[12][13] | Provides a comprehensive view of on-target and off-target effects.[12][13][14] Highly sensitive and quantitative. | Requires specialized instrumentation and bioinformatics expertise. Higher cost per sample. | Low to Medium |
| ELISA | Antibody-based capture and detection of the target protein in a microplate format. | High throughput and quantitative. | Requires a matched pair of high-affinity antibodies. | High |
Experimental Protocols
General Cell Treatment Protocol for PROTAC Evaluation
This initial step is common to all subsequent protein quantification methods.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (typically in DMSO)
-
Multi-well plates (6-well for Western blot, 96-well for higher throughput assays)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that ensures they are in the exponential growth phase during the treatment period. Allow the cells to adhere overnight.[15]
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC in complete cell culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, typically not exceeding 0.1%.[15]
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.[2]
Western Blot Protocol for Protein Degradation
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis. Transfer the separated proteins to a membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[15]
In-Cell Western (ICW) Protocol
Materials:
-
96-well plate with treated cells
-
Formaldehyde (B43269) solution (e.g., 3.7% in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or similar)
-
Primary antibody against the target protein
-
Fluorescently labeled secondary antibody (e.g., IRDye-conjugated)
-
A cell staining dye for normalization (e.g., CellTag 700 Stain)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Fixation: After treatment, carefully remove the medium and add formaldehyde solution to fix the cells for 20 minutes at room temperature.[16]
-
Permeabilization: Wash the cells with permeabilization buffer.[16]
-
Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature.[16]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in antibody dilution buffer for 2 hours at room temperature or overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the cells and then incubate with the fluorescently labeled secondary antibody and the cell normalization stain for 1 hour at room temperature in the dark.[16]
-
Imaging: Wash the cells and scan the plate using an infrared imaging system.
-
Analysis: Normalize the target protein signal to the cell stain signal. Plot the normalized signal against the logarithm of the PROTAC concentration to determine DC50 and Dmax.[6]
Beyond Degradation: Understanding the Mechanism of Action
While DC50 and Dmax are critical for evaluating a PROTAC's efficacy, a deeper understanding of its mechanism of action is essential for rational drug design. This involves characterizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the subsequent ubiquitination of the target.
Key Mechanistic Assays:
-
Ternary Complex Formation Assays: Techniques like NanoBRET®/FRET, Surface Plasmon Resonance (SPR), and Co-Immunoprecipitation (Co-IP) can be used to quantify the formation and stability of the ternary complex.[][18][19][20][21] A stable ternary complex is often a prerequisite for efficient degradation.[]
-
Ubiquitination Assays: These assays directly measure the ubiquitination of the target protein. This can be done through Western blotting for ubiquitin, or by using specialized in vitro ubiquitination assay kits.[22][23][24][25]
Visualizing the Process
To better understand the underlying mechanisms and experimental workflows, graphical representations are invaluable.
Caption: Mechanism of action for a PROTAC.
Caption: Experimental workflow for DC50 and Dmax determination.
By employing these methodologies and understanding the underlying principles, researchers can effectively characterize novel PROTACs, paving the way for the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Target Degradation [promega.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. sapient.bio [sapient.bio]
- 14. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 15. benchchem.com [benchchem.com]
- 16. biomol.com [biomol.com]
- 18. selvita.com [selvita.com]
- 19. Ternary Complex Formation [promega.sg]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. lifesensors.com [lifesensors.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Ubiquitin & PROTAC | ChemPartner [chempartner.com]
A Researcher's Guide to Biochemical Assays for Ternary Complex Analysis
For researchers, scientists, and drug development professionals, understanding the formation and stability of ternary complexes is paramount for advancing drug discovery, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). This guide provides a comprehensive comparison of key biochemical assays used to measure these critical interactions, offering objective performance data and detailed experimental insights.
The selection of an appropriate assay is crucial for elucidating the kinetics, thermodynamics, and stability of ternary complexes, which are fundamental to the mechanism of action for many novel therapeutics. This guide will delve into the principles, protocols, and data outputs of leading techniques, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and Microscale Thermophoresis (MST).
The PROTAC Mechanism: A Ternary Complex-Driven Pathway
A prime example of the importance of ternary complex formation is the mechanism of action of PROTACs. These heterobifunctional molecules are designed to simultaneously bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The stability and kinetics of this ternary complex are critical determinants of the efficacy of the PROTAC.
Comparative Analysis of Key Biochemical Assays
The following sections provide a detailed comparison of the most widely used biochemical assays for characterizing ternary complex formation and stability. Each section includes an overview of the technique, a summary of its advantages and limitations, and a generalized experimental workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[1] It provides real-time kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[1][2]
Data Presentation: SPR
| Parameter | Description | Typical Values for Ternary Complexes | Reference |
| K_D (binary) | Dissociation constant for PROTAC binding to either the target protein or the E3 ligase alone. | nM to µM range | [1][3] |
| K_D (ternary) | Dissociation constant for the fully formed ternary complex. | pM to nM range | [1][3] |
| k_on | Association rate constant, reflecting the speed of complex formation. | 10^3 to 10^7 M⁻¹s⁻¹ | [1] |
| k_off | Dissociation rate constant, indicating the stability of the complex. | 10⁻⁵ to 10⁻² s⁻¹ | [1] |
| Cooperativity (α) | The factor by which the affinity of one interaction is altered by the presence of the other binding partner (α = K_D(binary) / K_D(ternary)). An α > 1 indicates positive cooperativity. | Can range from <1 (negative) to >100 (highly positive) | [1][4][5] |
Experimental Protocol: SPR
A common experimental setup involves immobilizing one of the proteins (e.g., the E3 ligase) on the sensor chip and then injecting the second protein (the target) and the PROTAC sequentially or as a pre-incubated mixture.[4][6]
-
Immobilization: The E3 ligase is immobilized on a sensor chip (e.g., a streptavidin-coated chip for biotinylated proteins).
-
Binary Interaction Analysis: A dilution series of the PROTAC is injected over the immobilized E3 ligase to determine the binary binding kinetics.
-
Ternary Complex Analysis: A constant, saturating concentration of the target protein is mixed with a dilution series of the PROTAC. This mixture is then injected over the immobilized E3 ligase to measure the ternary complex formation and dissociation kinetics.[4]
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to extract kinetic parameters. The cooperativity factor is calculated from the binary and ternary K_D values.[1]
Bio-Layer Interferometry (BLI)
BLI is another label-free, real-time optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[2][7] It is well-suited for kinetic characterization of protein-protein and protein-small molecule interactions.
Data Presentation: BLI
| Parameter | Description | Typical Values for Ternary Complexes | Reference |
| K_D | Equilibrium dissociation constant. | nM to µM range | [8] |
| k_on | Association rate constant. | 10^3 to 10^6 M⁻¹s⁻¹ | [2] |
| k_off | Dissociation rate constant. | 10⁻⁴ to 10⁻² s⁻¹ | [2] |
Experimental Protocol: BLI
The experimental setup for BLI is similar to SPR, with one binding partner immobilized on the biosensor tip.[7]
-
Immobilization: A biotinylated protein (e.g., E3 ligase) is loaded onto streptavidin-coated biosensor tips.
-
Baseline: The biosensor tips are equilibrated in assay buffer to establish a stable baseline.
-
Association: The tips are moved into wells containing a solution of the target protein and a dilution series of the PROTAC to monitor the association phase.
-
Dissociation: The tips are then moved back into buffer-containing wells to measure the dissociation of the complex.
-
Data Analysis: The binding curves are globally fitted to determine k_on, k_off, and K_D.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][9] It is a solution-based, label-free technique that yields information on binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Data Presentation: ITC
| Parameter | Description | Typical Values for Ternary Complexes | Reference |
| K_D | Equilibrium dissociation constant. | nM to µM range | [3][8] |
| n | Stoichiometry of binding. | Ideally ~1 for a 1:1:1 complex | [5] |
| ΔH | Enthalpy change of binding (heat released or absorbed). | Varies widely, can be positive or negative | [10] |
| ΔS | Entropy change of binding (change in disorder). | Varies widely, can be positive or negative | [10] |
| Cooperativity (α) | Calculated from the K_D values of binary and ternary interactions. | Consistent with SPR-derived values | [3][5] |
Experimental Protocol: ITC
A typical ITC experiment involves titrating one component into a solution containing the other binding partners.[11]
-
Sample Preparation: The target protein and PROTAC are placed in the sample cell, and the E3 ligase is loaded into the injection syringe (or vice versa).
-
Titration: A series of small injections of the syringe solution are made into the sample cell, and the heat change after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine K_D, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation.[11]
Förster Resonance Energy Transfer (FRET)
FRET-based assays, including Time-Resolved FRET (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET), are proximity-based assays that measure the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).[12][13] These assays are well-suited for high-throughput screening.
Data Presentation: FRET
| Parameter | Description | Typical Values for Ternary Complexes | Reference |
| EC50 | The concentration of PROTAC that gives half-maximal FRET signal, indicative of ternary complex formation. | nM to µM range | [12] |
| Z'-factor | A measure of the statistical effect size, indicating the robustness of the assay for HTS. | > 0.5 for a robust assay | [12] |
Experimental Protocol: TR-FRET
-
Protein Labeling: The target protein and E3 ligase are labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, often via antibody-based detection of protein tags (e.g., His-tag, GST-tag).[12][14]
-
Assay Setup: The labeled proteins are mixed in a microplate well with a dilution series of the PROTAC.
-
Incubation: The plate is incubated to allow for ternary complex formation.
-
Signal Detection: The TR-FRET signal is read on a plate reader.
-
Data Analysis: The ratio of acceptor to donor emission is plotted against the PROTAC concentration to determine the EC50.[12]
A variation of BRET, NanoBRET™, is a live-cell proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a fluorescently labeled HaloTag® acceptor.[15][16][17] This allows for the study of ternary complex formation in a more physiologically relevant environment.[18]
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding.[19][20] It is a solution-based technique that requires one binding partner to be fluorescently labeled.
Data Presentation: MST
| Parameter | Description | Typical Values for Ternary Complexes | Reference |
| K_D | Equilibrium dissociation constant. | nM to µM range | [19] |
Experimental Protocol: MST
-
Labeling: One of the proteins is fluorescently labeled.
-
Sample Preparation: A constant concentration of the labeled protein is mixed with a serial dilution of the other protein and the PROTAC.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
Measurement: The capillaries are placed in the MST instrument, and the thermophoretic movement of the labeled protein is measured as a function of the titrant concentration.
-
Data Analysis: The change in the normalized fluorescence is plotted against the ligand concentration, and the data is fitted to a binding model to determine the K_D.[20]
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gatorbio.com [gatorbio.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portlandpress.com [portlandpress.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. researchgate.net [researchgate.net]
- 11. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 16. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 19. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide vs. Lenalidomide: A Comparative Analysis of Cereblon Recruitment Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pomalidomide (B1683931) and lenalidomide (B1683929), focusing on their respective efficiencies in recruiting the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two immunomodulatory drugs (IMiDs).
Pomalidomide and lenalidomide, both analogues of thalidomide (B1683933), exert their therapeutic effects by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[1][4][5] Key neosubstrates in the context of multiple myeloma, a B-cell malignancy where these drugs are effective, include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5][6][7] The degradation of these factors is a critical mechanism for the anti-myeloma activity of both drugs.[1][5][7]
While both pomalidomide and lenalidomide operate through this general mechanism, they exhibit notable differences in their potency and efficiency in CRBN recruitment and subsequent neosubstrate degradation.
Quantitative Comparison of Binding Affinities and Degradation Potency
The following tables summarize key quantitative data comparing pomalidomide and lenalidomide.
| Compound | Binding Affinity to CRBN (IC50/KD) | Assay Type | Reference |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [8] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [8] |
| Pomalidomide | ~2.1 µM (IC50) | Competitive Binding (Thalidomide-analog beads) | [9] |
| Lenalidomide | ~2.3 µM (IC50) | Competitive Binding (Thalidomide-analog beads) | [9] |
| Pomalidomide | 153.9 nM (IC50) | Fluorescence Polarization | [10] |
| Lenalidomide | 268.6 nM (IC50) | Fluorescence Polarization | [10] |
| Pomalidomide | ~3 µM (IC50) | Fluorescence-based Thermal Shift | [9] |
| Lenalidomide | ~3 µM (IC50) | Fluorescence-based Thermal Shift | [9] |
Table 1: Comparison of Pomalidomide and Lenalidomide Binding Affinities to Cereblon.
| Compound | Effect on Neosubstrate Degradation | Key Neosubstrates | Reference |
| Pomalidomide | Generally considered a more potent degrader than lenalidomide.[11] Shows efficacy in lenalidomide-resistant multiple myeloma.[1] | Ikaros (IKZF1), Aiolos (IKZF3), ARID2, PLZF/ZBTB16 | [1][6] |
| Lenalidomide | Effective degrader, but generally less potent than pomalidomide. | Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α) | [5][12] |
Table 2: Comparative Efficacy in Neosubstrate Degradation.
Signaling Pathways and Molecular Interactions
The interaction of pomalidomide and lenalidomide with CRBN initiates a cascade of events leading to the degradation of specific neosubstrates. The core mechanism involves the drug acting as a "molecular glue," stabilizing the interaction between CRBN and the neosubstrate, thereby facilitating ubiquitination.
Figure 1: Pomalidomide/Lenalidomide-induced protein degradation pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CRBN recruitment and neosubstrate degradation. Below are protocols for key experiments cited in the comparison of pomalidomide and lenalidomide.
Competitive Binding Assay using Thalidomide-Analog Beads
This assay is used to determine the binding affinity of compounds to endogenous CRBN in a cellular context.
-
Objective: To measure the IC50 values of pomalidomide and lenalidomide for CRBN binding.
-
Materials:
-
Myeloma cell line (e.g., U266) lysates.
-
Thalidomide-analog coupled affinity beads.
-
Pomalidomide and Lenalidomide solutions of varying concentrations.
-
Wash buffers and elution buffers (e.g., SDS buffer).
-
Antibodies for Western blotting: anti-CRBN, anti-DDB1.
-
-
Procedure:
-
Prepare cell lysates from U266 myeloma cells.
-
Pre-incubate the cell lysates with varying concentrations of pomalidomide or lenalidomide. A DMSO control is also prepared.
-
Add thalidomide-analog coupled affinity beads to the pre-incubated lysates and incubate to allow CRBN binding.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by Western blotting using anti-CRBN and anti-DDB1 antibodies.
-
Quantify the band intensities to determine the concentration of pomalidomide or lenalidomide required to inhibit 50% of CRBN binding to the beads (IC50).[13][14][15]
-
Figure 2: Workflow for the competitive binding assay.
Fluorescence-Based Thermal Shift Assay
This biophysical assay measures the change in the thermal stability of a protein upon ligand binding.
-
Objective: To assess the direct binding of pomalidomide and lenalidomide to the purified CRBN-DDB1 complex.
-
Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
Pomalidomide and Lenalidomide solutions.
-
A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Real-time PCR instrument capable of performing a thermal melt.
-
-
Procedure:
-
Mix the purified CRBN-DDB1 complex with the fluorescent dye and either pomalidomide, lenalidomide, or a vehicle control.
-
Place the mixtures in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.
-
A shift in the Tm in the presence of the compound indicates direct binding.
-
Neosubstrate Degradation Assay (e.g., Western Blotting)
This assay directly measures the reduction in the levels of a specific neosubstrate following treatment with the compound of interest.
-
Objective: To quantify the degradation of neosubstrates like Ikaros and Aiolos induced by pomalidomide and lenalidomide.
-
Materials:
-
Relevant cell line (e.g., multiple myeloma cells or primary T cells).
-
Pomalidomide and Lenalidomide solutions.
-
Lysis buffer.
-
Antibodies for Western blotting: anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-Actin).
-
-
Procedure:
-
Culture the cells and treat them with varying concentrations of pomalidomide, lenalidomide, or a vehicle control for a specified period (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against Ikaros, Aiolos, and a loading control.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the extent of neosubstrate degradation at different drug concentrations.[7]
-
Conclusion
Both pomalidomide and lenalidomide effectively recruit CRBN to induce the degradation of neosubstrates, a key mechanism of their anti-cancer activity. However, the available data consistently indicate that pomalidomide is a more potent agent in this regard. While binding affinities to CRBN are comparable in some assays, pomalidomide generally demonstrates superior efficiency in degrading key neosubstrates like Ikaros and Aiolos.[11] This heightened potency may contribute to its clinical efficacy in patients who have become resistant to lenalidomide.[1] The choice between these two drugs in a research or clinical setting should consider these differences in their molecular and cellular activities. The provided experimental protocols offer a foundation for further investigation and direct comparison of these and other novel CRBN-modulating agents.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Efficiency comparison of CuAAC versus SPAAC for PROTAC synthesis
A Comparative Guide for Researchers in Drug Discovery
The synthesis of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug development, offering a powerful strategy to eliminate disease-causing proteins. At the heart of constructing these bifunctional molecules lies the critical step of linking a target protein ligand to an E3 ligase ligand. Among the various conjugation chemistries, "click" reactions—specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—have emerged as the frontrunners. This guide provides an in-depth, objective comparison of their efficiencies for PROTAC synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Performance Metrics
The choice between CuAAC and SPAAC for PROTAC synthesis hinges on a trade-off between reaction kinetics and biocompatibility. CuAAC is renowned for its speed and high yields, while SPAAC offers the significant advantage of being a metal-free reaction, making it suitable for biological systems.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Catalyst Requirement | Requires a Copper(I) catalyst.[1][2] | Catalyst-free.[1][] | SPAAC's primary advantage is its biocompatibility due to the absence of a toxic metal catalyst. |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[4] | Slower than CuAAC, with rates dependent on the specific cyclooctyne (B158145) used. Can be up to 100-fold slower.[5] | For rapid library synthesis where speed is paramount, CuAAC is the superior choice. |
| Biocompatibility | Limited for in-cell applications due to the cytotoxicity of the copper catalyst, though ligands can mitigate this.[1] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[] | For in-cell click-formed PROTACs (CLIPTACs) or sensitive applications, SPAAC is the preferred method. |
| Reactant Accessibility | Terminal alkynes are generally small, stable, and straightforward to synthesize. | Strained cyclooctynes (e.g., DBCO, BCN) are bulkier and can be more synthetically challenging to prepare.[6] | The ease of incorporating terminal alkynes makes CuAAC a more readily accessible method for many synthetic chemists. |
| Typical Yields for PROTAC Synthesis | High, often reported in the range of 55-90%.[4] | Generally high, but can be impacted by the steric hindrance of the bulky cyclooctyne.[6] | Both methods can provide excellent yields, but this can be more variable for SPAAC depending on the specific reactants. |
| Side Reactions | Generally very clean with high chemoselectivity.[] | Can exhibit off-target reactivity with thiols (e.g., cysteine residues in proteins), leading to potential background signal in biological systems.[7] | CuAAC offers higher specificity in complex biological milieu where SPAAC might show non-specific reactions. |
The Underpinning Mechanisms: A Tale of Two Clicks
CuAAC and SPAAC both result in the formation of a stable triazole linkage between an azide (B81097) and an alkyne, yet their mechanisms are fundamentally different.
CuAAC relies on a copper(I) catalyst to activate a terminal alkyne, dramatically accelerating the reaction rate and ensuring the regioselective formation of the 1,4-disubstituted triazole isomer. This method's efficiency and reliability have made it a workhorse in medicinal chemistry.
SPAAC , on the other hand, is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne. This inherent strain provides the necessary activation energy for the cycloaddition to occur with an azide, making it a bioorthogonal reaction that can proceed within living systems without interfering with native biochemical processes.
Visualizing the PROTAC World: From Synthesis to Action
To better understand the practical application and biological context of these synthetic strategies, the following diagrams illustrate the experimental workflows and the mechanism of action of the resulting PROTACs.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for CuAAC-mediated PROTAC synthesis.
Caption: A typical workflow for SPAAC-mediated PROTAC synthesis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for the synthesis of PROTACs using both CuAAC and SPAAC.
Protocol 1: Synthesis of a p38α-Targeting PROTAC via CuAAC
This protocol describes the synthesis of a VHL-based PROTAC targeting the p38α protein.[8]
Materials:
-
p38α ligand with a terminal alkyne (1 equivalent)
-
VHL E3 ligase ligand with an azide moiety (1 equivalent)[8]
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolution of Reactants: Dissolve the p38α ligand-alkyne and the VHL ligand-azide in a 3:1 mixture of t-BuOH/H₂O.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of CuSO₄ in water and a fresh solution of sodium ascorbate in water.
-
Reaction Initiation: To the solution of the reactants, add the CuSO₄ solution followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Purification: Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Synthesis of a Pomalidomide-Based PROTAC via SPAAC
This protocol outlines the synthesis of a PROTAC by conjugating an azide-functionalized target protein ligand to a DBCO-functionalized pomalidomide (B1683931), a CRBN E3 ligase ligand.[9][10]
Materials:
-
Azide-functionalized target protein ligand (e.g., (+)-JQ1-PEG4-Azide) (1.1 equivalents)[10]
-
DBCO-functionalized pomalidomide (1 equivalent)[10]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
Dissolution of Reactants: Dissolve the DBCO-functionalized pomalidomide and the azide-functionalized target protein ligand in anhydrous DMSO.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. To prevent any light-induced degradation of the DBCO group, it is advisable to perform the reaction in the dark.[10]
-
Monitoring: Periodically take an aliquot of the reaction mixture and analyze it by LC-MS to monitor the formation of the product and the consumption of the starting materials.[9]
-
Purification: Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., DMSO or methanol) and purify the final PROTAC product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.[9][10]
-
Characterization: Collect the fractions containing the purified PROTAC and confirm its identity and purity by LC-MS and NMR spectroscopy.[9]
Conclusion: Making the Right Choice for Your Research
Both CuAAC and SPAAC are powerful and versatile click chemistry reactions that have significantly streamlined the synthesis of PROTACs. The optimal choice between them is highly dependent on the specific application and experimental context.
-
CuAAC is the go-to method for rapid, high-throughput synthesis of PROTAC libraries for initial screening, where reaction speed and high yields are critical. Its straightforward implementation and the ready availability of terminal alkyne building blocks make it an attractive option for many medicinal chemistry campaigns.
-
SPAAC is the undisputed champion for applications requiring high biocompatibility. Its metal-free nature makes it the ideal choice for the synthesis of in-cell click-formed PROTACs (CLIPTACs) and for bioconjugation studies in living systems where copper-induced toxicity is a concern.
By carefully considering the quantitative data, experimental protocols, and the specific demands of their research, scientists and drug development professionals can confidently select the most appropriate click chemistry strategy to accelerate their PROTAC discovery efforts and unlock the full potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Validating On-Target Activity and Selectivity of Novel Degraders
For researchers, scientists, and drug development professionals, the rigorous validation of a novel degrader's mechanism of action is paramount. This guide provides an objective comparison of key experimental assays used to confirm on-target activity and selectivity. We present supporting data, detailed protocols, and visual workflows to aid in the design and execution of a comprehensive validation strategy.
Targeted protein degradation (TPD) utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural ubiquitin-proteasome system (UPS).[1][2][3] These molecules induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[3][][5] Validating that a novel degrader functions via this intended pathway requires a multi-faceted approach, from biochemical confirmation of the ternary complex to proteome-wide assessment of selectivity.
The Validation Workflow: A Step-by-Step Approach
A robust validation cascade ensures that the observed biological effects of a degrader are a direct consequence of its intended on-target activity. The workflow progresses from initial biochemical characterization to in-cell functional assays and concludes with a global selectivity assessment.
Biochemical Validation: Confirming Ternary Complex Formation
The foundational step in a degrader's mechanism is the formation of a stable ternary complex.[][5] Several biophysical and biochemical techniques can quantify this interaction in vitro, providing crucial data on binding affinity, kinetics, and cooperativity.
| Assay | Principle | Key Parameters | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | KD (Affinity), kon/koff (Kinetics) | Real-time, label-free, provides full kinetic profile.[6][7] | One binding partner must be immobilized; can have high protein consumption.[7] |
| Bio-Layer Interferometry (BLI) | Measures changes in light interference patterns upon binding. | KD, kon/koff | Higher throughput than SPR, lower protein consumption.[8] | Less sensitive than SPR; may not detect weak binary interactions.[8] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | KD, ΔH (Enthalpy), Stoichiometry (n) | Label-free, solution-based, provides full thermodynamic profile.[6][7] | Requires large amounts of pure protein and compound; low throughput.[8] |
| TR-FRET / HTRF | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor-labeled POI and E3 ligase. | Signal Window, IC50/EC50 | Homogeneous (no-wash), high-throughput, sensitive.[9][10] | Requires labeled proteins/antibodies; potential for compound interference. |
| AlphaLISA | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal. | Signal-to-Background, EC50 | Homogeneous, highly sensitive, amenable to HTS.[5][10] | Potential for light scattering interference; requires specific bead conjugates.[5] |
Experimental Protocol: TR-FRET Ternary Complex Assay
This protocol provides a general framework for assessing ternary complex formation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
Reconstitute purified, fluorescently-labeled Protein of Interest (POI-Donor, e.g., Terbium cryptate) and E3 Ligase (E3-Acceptor, e.g., d2) in assay buffer.
-
Perform a serial dilution of the test degrader compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Plate Setup :
-
In a low-volume 384-well plate, add 5 µL of the degrader dilution.
-
Add 5 µL of the POI-Donor solution to all wells.
-
Add 5 µL of the E3-Acceptor solution to all wells. Final concentrations should be optimized based on KD values (typically low nM range).
-
-
Incubation and Measurement :
-
Seal the plate and incubate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (e.g., 60 µs).
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission * 10,000).
-
Plot the TR-FRET ratio against the degrader concentration.
-
Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the EC50. The "hook effect" may be observed at high concentrations, where excess degrader forms binary complexes, reducing the ternary complex signal.[5][8]
-
Cellular On-Target Activity: Degradation and Engagement
Confirming that a degrader functions within the complex environment of a live cell is a critical step. Assays in this category measure the degrader's ability to engage its targets and induce the degradation of the POI.
Comparison of Cellular Degradation Assays
The most fundamental proof of a degrader's activity is the reduction of target protein levels.
| Assay | Principle | Key Parameters | Advantages | Limitations |
| Western Blot | Antibody-based detection of protein separated by size via gel electrophoresis. | % Degradation, DC50, Dmax | Gold standard for specificity; provides molecular weight information.[3] | Low throughput, semi-quantitative, limited dynamic range.[6] |
| HiBiT Lytic Assay | Bioluminescent detection of an 11-amino-acid tag (HiBiT) engineered onto the target protein. | DC50, Dmax, Degradation Kinetics | Highly sensitive, broad dynamic range, easily scalable for HTS.[11] | Requires genetic modification of cells to introduce the tag. |
| HTRF / ELISA | Immunoassays in a plate-based format for protein quantification. | DC50, Dmax | Higher throughput than Western Blot; quantitative.[9] | Requires highly specific antibody pairs; potential for cross-reactivity. |
| NanoBRET™ | Live-cell proximity assay measuring energy transfer between a NanoLuc-tagged POI and a fluorescent E3 ligase tracer. | Ternary Complex Formation, Target Engagement (IC50) | Measures ternary complex formation in live cells; provides kinetic data.[1][12] | Requires genetic modification or specific cell-permeable tracers.[13] |
The activity of a degrader is often characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation achieved).[6][14]
Experimental Protocol: Western Blot for Target Degradation
-
Cell Treatment :
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[3] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification :
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting :
-
Normalize lysates to the same protein concentration and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.[3]
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the degrader concentration and fit the curve to determine DC50 and Dmax values.
-
Confirming the Mechanism of Action (MoA)
To prove that the observed degradation is occurring through the intended pathway, a series of control experiments is essential. These experiments are designed to demonstrate that degradation is dependent on the proteasome and the specific E3 ligase recruited.
| Control Experiment | Purpose | Methodology | Expected Outcome |
| Proteasome Inhibitor Rescue | To confirm degradation is proteasome-dependent. | Pre-treat cells with a proteasome inhibitor (e.g., MG132, Bortezomib) before adding the degrader. | The degradation of the POI is blocked or "rescued."[3] |
| E3 Ligase Ligand Competition | To confirm the role of the recruited E3 ligase. | Co-treat cells with the degrader and an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN, VH032 for VHL). | The free ligand competes for binding to the E3 ligase, preventing ternary complex formation and rescuing degradation.[15] |
| E3 Ligase Knockout/Knockdown | To provide genetic evidence for E3 ligase dependence. | Test the degrader in cell lines where the recruited E3 ligase (e.g., CRBN) has been knocked out or knocked down using CRISPR or siRNA. | The degrader loses its activity in the knockout/knockdown cells compared to wild-type cells.[16] |
| Inactive Control Compound | To control for off-target effects of the chemical scaffold. | Synthesize and test an inactive analogue of the degrader, often an epimer of the E3 ligase handle that cannot bind the ligase. | The inactive control compound fails to induce degradation of the POI.[15] |
| mRNA Expression Analysis | To rule out effects on transcription. | Measure the mRNA levels of the gene encoding the POI using qRT-PCR after degrader treatment. | No significant change in mRNA levels should be observed.[3][15] |
Assessing Selectivity: Global Proteomics
A critical aspect of degrader validation is to determine its selectivity. An ideal degrader removes only the intended target protein with minimal impact on the rest of the proteome. Mass spectrometry (MS)-based proteomics is the definitive method for assessing this on a global scale.[17][18][19]
Comparison of Proteomics Approaches
| Technique | Principle | Advantages | Limitations |
| Tandem Mass Tag (TMT) MS | Isobaric labeling of peptides allows for multiplexing (up to 18 samples) and relative quantification in a single MS run. | High precision and throughput; excellent for comparing multiple doses or time points.[3] | Can suffer from ratio compression, potentially underestimating large changes. |
| Data-Independent Acquisition (DIA) | Systematically fragments all peptides within a given mass range, creating a comprehensive digital map of the proteome. | High reproducibility and quantification accuracy; good for deep profiling.[18] | Requires complex data analysis and often a library for peptide identification. |
| Label-Free Quantification (LFQ) | Compares peptide signal intensities across different MS runs without chemical labeling. | Simple sample preparation; can achieve deep proteome coverage. | Lower throughput; more susceptible to run-to-run variation. |
By analyzing the abundance of thousands of proteins simultaneously, these methods can confirm the selective degradation of the target protein and identify any unintended "off-target" proteins that are also degraded, providing a complete selectivity profile for the novel degrader.[17][18]
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Degradation and PROTACs [promega.sg]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sapient.bio [sapient.bio]
- 18. sapient.bio [sapient.bio]
- 19. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pomalidomide-PEG3-azide
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling of Pomalidomide-PEG3-azide. The following procedures are designed to ensure the safety of all personnel and to provide a clear, step-by-step operational plan for the use and disposal of this compound.
This compound is a complex molecule requiring careful handling due to the combined hazards of its principal components. Pomalidomide (B1683931) is a potent thalidomide (B1683933) analog with known reproductive toxicity, while the organic azide (B81097) group presents a potential explosion risk.[1] Adherence to these guidelines is mandatory to mitigate these risks.
Hazard Identification and Engineering Controls
Pomalidomide is classified as a substance that may damage fertility or an unborn child.[2] Organic azides are energetic compounds that can be sensitive to heat, light, shock, and pressure, and may decompose explosively.[3][4][5] Due to these significant hazards, stringent engineering controls are required.
-
Primary Engineering Control : All handling of this compound in solid form or in solution must be conducted within a certified chemical fume hood.[2][6]
-
Secondary Engineering Control : For procedures involving larger quantities or with a higher risk of aerosolization, a containment system such as a glove box or an isolator is recommended.[7]
-
Ventilation : The laboratory should be equipped with a single-pass air system, and the handling area must be maintained under negative pressure relative to adjacent spaces to prevent contamination.[7][8]
-
Safety Shield : A blast shield should be used within the fume hood for all reactions involving the azide, especially when heating.[4][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential for handling this compound. The required PPE includes, but is not limited to:
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves | To protect against skin absorption of the potent pomalidomide and the toxic azide. |
| Body Protection | Disposable coveralls ("bunny suit") with integrated shoe covers | Provides head-to-toe protection and prevents cross-contamination.[9] |
| Eye Protection | Chemical splash goggles | To protect eyes from splashes of hazardous materials.[9][10] |
| Face Protection | Face shield (in addition to goggles) | Required for full facial protection, especially when there is a risk of splashes or explosions.[5] |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for handling powders to prevent inhalation of this potent compound.[8][11] An N95 respirator may be sufficient for handling small quantities in a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Storage should be in a cool, dry, dark, and well-ventilated area, away from heat, light, and sources of ignition.[3][12] Recommended storage temperatures are often between 2-8°C or -20°C for long-term stability.[13]
-
Segregate from incompatible materials such as strong acids, oxidizing agents, and heavy metals.[1][3]
2. Preparation and Use:
-
Pre-use Check : Before handling, ensure all safety equipment, including the fume hood, safety shield, and PPE, are in proper working condition.
-
Weighing and Transferring :
-
Handle the solid material carefully to minimize dust formation.[1]
-
Use only plastic or ceramic spatulas for transferring the solid to avoid the formation of shock-sensitive metal azides.[1][4][6]
-
When transferring larger quantities of powder, ensure equipment is properly grounded to prevent static discharge.[1]
-
-
Dissolution : When preparing solutions, add the solvent slowly to the solid.
-
Reaction Conditions :
-
Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form highly explosive di- and tri-azidomethane.[3][4][12]
-
Do not heat azide-containing reaction mixtures unless absolutely necessary and with extreme caution, behind a blast shield.
-
Avoid contact with metals, including metal stir bars if possible.[3]
-
3. Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
For small powder spills, carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[6]
-
For liquid spills, absorb the material with an inert absorbent, such as sand or diatomite, and place it in a sealed container for disposal.[10][14]
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol) followed by soap and water.[10]
-
Report all spills to the laboratory supervisor or safety officer.
4. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[3][12]
-
Do not dispose of azide-containing waste down the drain, as it can react with lead or copper pipes (B44673) to form highly explosive metal azides.[6]
-
Do not mix azide waste with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[3]
-
If possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.[3]
-
Dispose of all hazardous waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[2][10]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users receive training on these procedures and that a risk assessment is conducted for each specific experimental protocol. Always consult your institution's safety policies and the Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. escopharma.com [escopharma.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. ucd.ie [ucd.ie]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axispharm.com [axispharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
